SKI-349
Description
The exact mass of the compound {4-amino-2-[(4-methoxyphenyl)amino]-1,3-thiazol-5-yl}(3,4-dimethoxyphenyl)methanone is 385.10962727 g/mol and the complexity rating of the compound is 490. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[4-amino-2-(4-methoxyanilino)-1,3-thiazol-5-yl]-(3,4-dimethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c1-24-13-7-5-12(6-8-13)21-19-22-18(20)17(27-19)16(23)11-4-9-14(25-2)15(10-11)26-3/h4-10H,20H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWBQCPZBRPKYKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=C(S2)C(=O)C3=CC(=C(C=C3)OC)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
SKI-349: A Dual-Action Inhibitor Targeting Core Cancer Pathways
An In-Depth Technical Guide on the Mechanism of Action of SKI-349 in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is an innovative small molecule inhibitor demonstrating significant potential as an anti-cancer therapeutic. This document provides a comprehensive overview of its mechanism of action, focusing on its dual-targeting capabilities. This compound concurrently inhibits sphingosine kinases 1 and 2 (SphK1/2) and disrupts microtubule polymerization, leading to synergistic cancer cell death. This guide details the molecular pathways affected by this compound, summarizes its cytotoxic efficacy, and provides methodologies for key experimental procedures to facilitate further research and development.
Core Mechanism of Action: A Two-Pronged Assault
This compound exerts its anti-neoplastic effects through two distinct but complementary mechanisms:
-
Inhibition of Sphingosine Kinases (SphK1/2): this compound is a potent dual inhibitor of both SphK1 and SphK2.[1][2][3] These enzymes are critical regulators of the sphingolipid rheostat, controlling the balance between the pro-apoptotic lipids ceramide and sphingosine, and the pro-survival signaling molecule sphingosine-1-phosphate (S1P). By inhibiting SphK1/2, this compound disrupts this balance, leading to an accumulation of ceramide and a depletion of S1P.[2][4] This shift is pivotal in inducing apoptosis and inhibiting pro-survival signaling pathways.
-
Disruption of Microtubule Polymerization: In addition to its effects on sphingolipid metabolism, this compound also functions as a microtubule disrupting agent (MDA).[3] This action leads to the arrest of the mitotic spindle assembly checkpoint, ultimately inducing cell cycle arrest and apoptosis.[3] This dual-action distinguishes this compound from other SphK inhibitors and contributes to its enhanced cytotoxic potency.
Impact on Key Oncogenic Signaling Pathways
The dual inhibitory functions of this compound result in the modulation of several critical signaling pathways that are often dysregulated in cancer.
Suppression of the AKT/mTOR Signaling Cascade
A primary consequence of SphK inhibition by this compound is the downregulation of the PI3K/AKT/mTOR pathway.[1][2][4] This pathway is a central regulator of cell growth, proliferation, survival, and angiogenesis. By reducing the levels of S1P, a known activator of AKT, this compound effectively dampens this pro-survival signaling cascade.[1][4] This leads to decreased phosphorylation of AKT and mTOR, key components of the pathway.[1][2][4]
Modulation of Stress and Apoptotic Pathways
In non-small cell lung cancer (NSCLC) cells, this compound has been shown to activate the c-Jun N-terminal kinase (JNK) signaling pathway, a key component of the cellular response to stress that can lead to apoptosis.[2] Concurrently, the accumulation of ceramide resulting from SphK inhibition directly promotes apoptosis.
Downregulation of BRD4 and its Dependent Genes
Further studies in NSCLC have revealed that this compound can decrease the expression of bromodomain-containing protein 4 (BRD4).[2] BRD4 is a critical epigenetic reader that regulates the transcription of key oncogenes, including Myc, cyclin D1, and Klf4. By downregulating BRD4, this compound can suppress the expression of these pivotal drivers of cancer cell proliferation and survival.[2]
Quantitative Data on the Efficacy of this compound
This compound demonstrates potent cytotoxic effects across various cancer cell lines. While a comprehensive IC50 table is not yet publicly available, studies have highlighted its efficacy at low micromolar and potentially nanomolar concentrations. Its predecessor, SKI-178, exhibited IC50 values ranging from 0.1 to 1.8 μM, and this compound is reported to have "log-fold enhancements" in cytotoxic potency.[3]
Table 1: Observed Effects of this compound on Cancer Cell Lines
| Cell Line | Cancer Type | Concentration | Observed Effects | Reference(s) |
| Huh7 | Hepatocellular Carcinoma | 1, 2, 4, 8 µM | Dose-dependent decrease in cell viability and proliferation; increased apoptosis; decreased invasion; inhibition of p-AKT and p-mTOR. | [1][2] |
| Hep3B | Hepatocellular Carcinoma | 1, 2, 4, 8 µM | Dose-dependent decrease in cell viability and proliferation; increased apoptosis; decreased invasion; inhibition of p-AKT and p-mTOR. | [1][2] |
| Primary NSCLC cells | Non-Small Cell Lung Cancer | 5 µM | Inhibition of cell proliferation, migration, and viability; induction of apoptosis; inactivation of AKT/mTOR; activation of JNK; decreased BRD4 expression. | [2] |
Table 2: Synergistic Effects of this compound with Sorafenib in Hepatocellular Carcinoma
| Cell Line | Combination | Effect | Reference(s) |
| Huh7 | This compound (1, 2, 4, 8 µM) + Sorafenib (2.5, 5, 10, 20 µM) | Synergistic cytotoxic effects. | [1] |
| Hep3B | This compound (1, 2, 4, 8 µM) + Sorafenib (2.5, 5, 10, 20 µM) | Synergistic cytotoxic effects. | [1] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound's mechanism of action.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing cell viability based on the metabolic activity of mitochondria.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 10 µM) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for Signaling Proteins
This protocol details the detection of key proteins in the AKT/mTOR pathway.
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AKT, AKT, p-mTOR, mTOR, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software.
Transwell Invasion Assay
This assay measures the invasive capacity of cancer cells.
-
Chamber Preparation: Coat the upper surface of a Transwell insert (8 µm pore size) with a thin layer of Matrigel and allow it to solidify.
-
Cell Seeding: Seed serum-starved cancer cells in the upper chamber in a serum-free medium.
-
Chemoattractant: Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate the plate for 24-48 hours to allow for cell invasion.
-
Cell Removal: Remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the invading cells on the lower surface of the membrane with methanol and stain them with crystal violet.
-
Quantification: Count the number of stained cells in several random fields under a microscope.
Sphingosine Kinase Activity Assay
This protocol is based on the use of a commercial kit, such as the Sphingosine Kinase Activity Assay Kit from Echelon Biosciences.
-
Cell Lysate Preparation: Prepare cell lysates according to the kit's instructions.
-
Reaction Setup: In a 96-well plate, add the cell lysate, sphingosine substrate, and ATP to initiate the kinase reaction.
-
Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 30-60 minutes).
-
ATP Detection: Add an ATP detection reagent to the wells. The luminescent signal is inversely proportional to the amount of ATP consumed by SphK, and therefore, to the SphK activity.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the SphK activity relative to a control.
Conclusion
This compound is a promising anti-cancer agent with a unique dual mechanism of action that involves the inhibition of both sphingosine kinases and microtubule polymerization. This multifaceted approach leads to the disruption of key oncogenic signaling pathways, including the AKT/mTOR cascade, and the induction of apoptosis and cell cycle arrest. The potent and synergistic effects of this compound, particularly in combination with other targeted therapies, warrant further investigation and position it as a strong candidate for preclinical and clinical development. The experimental protocols detailed herein provide a framework for the continued exploration of this compound and other dual-targeting inhibitors in oncology research.
References
- 1. This compound, a Sphingosine Kinases 1/2 Inhibitor, Suppresses Cell Viability, Invasion, and AKT/mTOR Signaling Pathway, and Shows Synergistic Cytotoxic Effects with Sorafenib in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journal.med.tohoku.ac.jp [journal.med.tohoku.ac.jp]
- 3. Development of this compound, a dual-targeted inhibitor of sphingosine kinase and microtubule polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a Sphingosine Kinases 1/2 Inhibitor, Suppresses Cell Viability, Invasion, and AKT/mTOR Signaling Pathway, and … [ouci.dntb.gov.ua]
Dual-Action Inhibitor SKI-349: A Technical Guide to Sphingosine Kinase 1/2 and Microtubule Assembly Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
SKI-349 is a novel small molecule inhibitor demonstrating a dual mechanism of action through the potent and simultaneous inhibition of sphingosine kinase 1 and 2 (SphK1/2) and the disruption of microtubule polymerization. This technical guide provides an in-depth overview of this compound, consolidating key quantitative data, detailed experimental methodologies, and visualizing its mechanisms of action and relevant signaling pathways. This document is intended to serve as a comprehensive resource for researchers in oncology, cell biology, and drug discovery, facilitating further investigation into the therapeutic potential of this compound.
Introduction
Sphingosine kinases (SphK) are critical enzymes in the sphingolipid metabolic pathway, catalyzing the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a key signaling lipid. The two isoforms, SphK1 and SphK2, are implicated in a multitude of cellular processes, including proliferation, survival, migration, and angiogenesis. Dysregulation of the SphK/S1P signaling axis is a hallmark of various cancers, making these kinases attractive therapeutic targets. This compound has emerged as a significant advancement over its predecessor, SKI-178, exhibiting enhanced inhibitory effects and cytotoxic potency.[1] This guide delves into the technical details of this compound's inhibitory profile and its effects on cellular function.
Quantitative Inhibitory and Cytotoxic Profile
The following tables summarize the quantitative data regarding the inhibitory activity of this compound against its primary targets and its cytotoxic effects in various cancer cell lines.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 Value | Assay Type | Reference |
| Sphingosine Kinase 1 (SphK1) | ~3 µM | In vitro SphK Activity Assay | Hengst JA, et al. 2020 |
| β-tubulin Target Engagement | ~25 nM | Isothermal Dose-Response Cellular Thermal Shift Assay (ITDRFCETSA) | Hengst JA, et al. 2020 |
Table 2: Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Assay Type | Reference |
| HL-60 | Acute Myeloid Leukemia | 22 nM | MTT Assay (48 hrs) | Hengst JA, et al. 2020 |
| Huh7 | Hepatocellular Carcinoma | Concentration-dependent decrease in viability (1-8 µM) | CCK-8 Assay | Chen L, et al. 2023 |
| Hep3B | Hepatocellular Carcinoma | Concentration-dependent decrease in viability (1-8 µM) | CCK-8 Assay | Chen L, et al. 2023 |
| pNSCLC-1 | Non-Small Cell Lung Cancer | Significant viability reduction at 1-10 µM | CCK-8 Assay | Xue Y, et al. 2022 |
Signaling Pathways and Mechanism of Action
This compound exerts its anti-cancer effects through two distinct but synergistic mechanisms: the inhibition of the SphK/S1P signaling pathway and the disruption of microtubule dynamics.
Inhibition of the Sphingosine Kinase Pathway
By inhibiting both SphK1 and SphK2, this compound blocks the conversion of sphingosine to the pro-survival signaling molecule S1P. This leads to a decrease in S1P levels and a concurrent increase in the pro-apoptotic sphingolipid, ceramide. The reduction in S1P signaling attenuates downstream pro-survival pathways, including the AKT/mTOR cascade.
Caption: this compound inhibits SphK1/2, blocking S1P production and downstream AKT/mTOR signaling.
Disruption of Microtubule Polymerization
This compound also functions as a microtubule disrupting agent (MDA). It binds to β-tubulin, interfering with the polymerization of microtubules. This disruption of the microtubule network leads to mitotic spindle assembly checkpoint arrest and ultimately induces apoptosis.
Caption: this compound disrupts microtubule polymerization, leading to mitotic arrest and apoptosis.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
In Vitro Sphingosine Kinase Activity Assay
This protocol is adapted from the study by Chen L, et al. (2023) and is representative of methods used to determine SphK1/2 inhibition.
Caption: Workflow for the in vitro sphingosine kinase activity assay.
Protocol Details:
-
Cell Lysis: Huh7 and Hep3B cells are lysed using the reaction buffer provided in a commercial Sphingosine Kinase Activity Assay kit.
-
Reaction Setup: In a 96-well plate, 10 µL of cell lysis buffer, 20 µL of adenosine 5´-triphosphate (ATP), and 10 µL of sphingosine solution are combined.
-
Incubation: The reaction mixture is incubated for 1 hour at room temperature to allow for the enzymatic reaction to proceed.
-
Detection: 40 µL of ATP Detector is added to the wells, and the plate is incubated for an additional 10 minutes at room temperature.
-
Measurement: The luminescence is measured at 550 nm using a microplate reader. The decrease in ATP, which is proportional to SphK activity, is quantified.
-
Inhibitor Testing: To determine the IC50 value of this compound, the assay is performed with varying concentrations of the inhibitor, and the results are compared to a vehicle control.
Whole Cell Microtubule Polymerization Assay
This protocol is based on the methodology described by Hengst JA, et al. (2020).
Protocol Details:
-
Cell Treatment: MOLM-13 cells are treated with either this compound, a known microtubule destabilizer (e.g., Vincristine), a known microtubule stabilizer (e.g., Paclitaxel), or a vehicle control for a specified period.
-
Cell Lysis and Fractionation: After treatment, cells are lysed in a microtubule-stabilizing buffer. The cell lysates are then centrifuged to separate the soluble (unpolymerized) tubulin fraction from the insoluble (polymerized) microtubule fraction.
-
Protein Quantification: The amount of tubulin in both the soluble and insoluble fractions is quantified by Western blotting using an antibody specific for β-tubulin.
-
Analysis: The ratio of polymerized to unpolymerized tubulin is calculated for each treatment condition. A decrease in this ratio in this compound-treated cells compared to the control indicates microtubule disruption.
Cellular Thermal Shift Assay (CETSA) for β-tubulin Target Engagement
This protocol is based on the methodology described by Hengst JA, et al. (2020) to confirm direct binding of this compound to β-tubulin in intact cells.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol Details:
-
Cell Treatment: HEK-293 cells are treated with this compound or a vehicle control.
-
Heat Treatment: The treated cells are subjected to a range of temperatures. The binding of a ligand (this compound) to its target protein (β-tubulin) can increase the thermal stability of the protein.
-
Cell Lysis and Fractionation: Following the heat shock, cells are lysed, and the aggregated, denatured proteins are separated from the soluble proteins by centrifugation.
-
Protein Detection: The amount of soluble β-tubulin remaining in the supernatant at each temperature is determined by Western blotting.
-
Isothermal Dose-Response (ITDRFCETSA): To determine the IC50 of target engagement, cells are treated with a range of this compound concentrations and heated at a single, optimized temperature. The concentration of this compound that results in a 50% increase in soluble β-tubulin is the IC50 for target engagement.
Conclusion
This compound is a promising dual-action inhibitor that targets both the oncogenic SphK/S1P signaling pathway and the critical cellular machinery of microtubule dynamics. This unique polypharmacological profile offers a multi-pronged attack on cancer cell proliferation and survival. The data and protocols presented in this technical guide provide a solid foundation for further preclinical and clinical investigations into the therapeutic utility of this compound in various malignancies. The detailed methodologies and visual representations of the underlying mechanisms are intended to empower researchers to effectively design and execute studies that will further elucidate the full potential of this novel anti-cancer agent.
References
In-Depth Technical Guide: SKI-349, a Dual-Targeted Inhibitor of Microtubule Polymerization and Sphingosine Kinase
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SKI-349 is a novel small molecule inhibitor demonstrating a unique dual-targeted mechanism of action against two critical cellular targets: microtubule polymerization and sphingosine kinases (SphK1/2).[1][2][3] This synergistic inhibition leads to potent cytotoxic effects in various cancer cell lines, positioning this compound as a promising candidate for further therapeutic development. This technical guide provides a comprehensive overview of the core mechanisms of this compound, focusing on its inhibition of microtubule polymerization, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and cellular consequences.
Core Mechanism of Action: Dual Inhibition
This compound's potent anti-cancer activity stems from its ability to simultaneously disrupt two distinct cellular processes:
-
Microtubule Polymerization Inhibition: this compound acts as a microtubule destabilizing agent, binding to β-tubulin and inhibiting the polymerization of tubulin dimers into microtubules.[1] This disruption of microtubule dynamics leads to a cascade of cellular events, culminating in mitotic arrest and apoptosis.
-
Sphingosine Kinase (SphK) Inhibition: this compound also inhibits both isoforms of sphingosine kinase, SphK1 and SphK2.[1][2] These enzymes are critical for the production of the pro-survival signaling lipid, sphingosine-1-phosphate (S1P). Inhibition of SphK leads to a decrease in S1P levels and an accumulation of pro-apoptotic ceramides, further contributing to cell death.[1][4]
This dual-targeting approach offers a powerful strategy to overcome potential resistance mechanisms and enhance therapeutic efficacy.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound's inhibitory activities.
| Parameter | Cell Line/System | Value | Reference |
| Microtubule Polymerization Inhibition | |||
| IC₅₀ for β-tubulin Target Engagement | Whole Cells | ~25 nM | [1] |
| Effective Concentration for Microtubule Disruption | MOLM-13 Cells | 500 nM | [1] |
| Sphingosine Kinase Inhibition | |||
| IC₅₀ for SphK1 | in vitro | ~3 µM | [1] |
| IC₅₀ for SphK1 & SphK2 Target Engagement | Whole Cells | ~60 nM | [1] |
| Cytotoxicity | |||
| Effective Concentration for Apoptosis Induction | Human AML Cell Lines | Not Specified | [1] |
| Treatment Concentrations in HCC Cell Lines | Huh7 and Hep3B | 1, 2, 4, 8 µM | [5][6] |
| Treatment Concentration in NSCLC Cells | pNSCLC-1 | 5 µM | [7][8] |
Table 1: Summary of this compound Quantitative Data
Experimental Protocols
This section details the methodologies for key experiments used to characterize the microtubule polymerization inhibition by this compound.
Whole-Cell Microtubule Polymerization Assay
This assay assesses the effect of this compound on the microtubule network within intact cells.
Protocol:
-
Cell Culture: Culture MOLM-13 cells in appropriate media and conditions.
-
Treatment: Treat cells with this compound (e.g., 500 nM), a positive control for microtubule destabilization (e.g., Vincristine, 200 nM), a positive control for microtubule stabilization (e.g., Paclitaxel, 100 nM), and a vehicle control (DMSO) for 18 hours.
-
Lysis and Fractionation: Lyse the cells to separate the soluble (unpolymerized) and insoluble (polymerized) tubulin fractions.
-
Western Blotting: Analyze the amount of tubulin in each fraction by Western blotting using an anti-β-tubulin antibody.
-
Quantification: Densitometrically quantify the bands to determine the ratio of polymerized to unpolymerized tubulin. A decrease in the polymerized fraction indicates microtubule disruption.
Cellular Thermal Shift Assay (CETSA) for β-tubulin Target Engagement
CETSA is used to demonstrate the direct binding of this compound to its intracellular target, β-tubulin.
Protocol:
-
Cell Treatment: Treat intact HEK-293 cells with various concentrations of this compound.
-
Heating: Heat the cell lysates to a range of temperatures. The binding of this compound is expected to alter the thermal stability of β-tubulin.
-
Protein Precipitation: Centrifuge the samples to pellet precipitated proteins.
-
Western Blotting: Analyze the supernatant for soluble β-tubulin by Western blotting.
-
Data Analysis: Plot the amount of soluble β-tubulin as a function of temperature. A shift in the melting curve in the presence of this compound indicates direct target engagement. The isothermal dose-response format (ITDRF CETSA) can be used to determine the IC₅₀ for target engagement.[1]
Immunofluorescence Staining of Microtubules
This technique visualizes the effects of this compound on the microtubule cytoskeleton.
Protocol:
-
Cell Culture: Plate cells (e.g., HeLa or other cancer cell lines) on coverslips and allow them to adhere.
-
Treatment: Treat the cells with this compound at the desired concentration and for the specified duration.
-
Fixation: Fix the cells with a suitable fixative (e.g., ice-cold methanol or paraformaldehyde).
-
Permeabilization: If using a cross-linking fixative, permeabilize the cells with a detergent (e.g., Triton X-100) to allow antibody entry.
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin in PBS).
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for α- or β-tubulin.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody that recognizes the primary antibody.
-
Counterstaining and Mounting: Counterstain the nuclei with a DNA dye (e.g., DAPI) and mount the coverslips on microscope slides.
-
Imaging: Visualize the microtubule network using a fluorescence microscope. Disruption of the filamentous network and formation of aberrant structures are indicative of microtubule destabilization.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key mechanisms and experimental procedures related to this compound.
Figure 1: Dual-Target Mechanism of Action of this compound.
Figure 2: Workflow for Whole-Cell Microtubule Polymerization Assay.
Figure 3: Experimental Workflow for Immunofluorescence Staining of Microtubules.
Conclusion
This compound represents a significant advancement in the development of dual-targeted cancer therapeutics. Its ability to concurrently inhibit microtubule polymerization and sphingosine kinase activity provides a multifaceted attack on cancer cell proliferation and survival. The data and protocols presented in this guide offer a foundational understanding for researchers and drug development professionals interested in the further investigation and potential clinical application of this promising compound. The unique mechanism of this compound warrants continued exploration to fully elucidate its therapeutic potential across a spectrum of malignancies.
References
- 1. Development of this compound, a Dual-Targeted Inhibitor of Sphingosine Kinase and Microtubule Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of this compound, a dual-targeted inhibitor of sphingosine kinase and microtubule polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Targeting SphK1/2 by SKI-178 inhibits prostate cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journal.med.tohoku.ac.jp [journal.med.tohoku.ac.jp]
- 6. This compound, a Sphingosine Kinases 1/2 Inhibitor, Suppresses Cell Viability, Invasion, and AKT/mTOR Signaling Pathway, and Shows Synergistic Cytotoxic Effects with Sorafenib in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeting sphingosine kinase 1/2 by a novel dual inhibitor this compound suppresses non-small cell lung cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
The Dual Sphingosine Kinase Inhibitor SKI-349: A Technical Guide to its Downstream Signaling via the Akt/mTOR Pathway
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the molecular mechanism of SKI-349, a novel dual inhibitor of sphingosine kinase 1 and 2 (SPHK1/2). A significant focus is placed on its downstream effects on the critical Akt/mTOR signaling cascade, a pathway frequently deregulated in cancer. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols for key assays, and visual representations of the signaling pathways and experimental workflows.
Core Mechanism of Action
This compound exerts its anti-tumor effects by inhibiting SPHK1 and SPHK2, key enzymes in the sphingolipid metabolism pathway.[1][2] This inhibition leads to a decrease in the production of the pro-survival signaling molecule sphingosine-1-phosphate (S1P) and an accumulation of the pro-apoptotic lipid ceramide.[3][4] The modulation of this S1P/ceramide rheostat has profound effects on downstream signaling pathways, most notably the suppression of the pro-proliferative and anti-apoptotic Akt/mTOR cascade.[1][3]
Downstream Signaling: Inhibition of the Akt/mTOR Pathway
This compound has been demonstrated to effectively suppress the Akt/mTOR signaling pathway in various cancer cell lines, including hepatocellular carcinoma (HCC) and non-small cell lung cancer (NSCLC).[1][3] The mechanism of this inhibition is believed to be twofold: the reduction in S1P levels, which can no longer activate its receptors to promote Akt signaling, and the accumulation of ceramide, which can activate protein phosphatases that dephosphorylate and inactivate Akt.[1][4]
The key signaling events are outlined in the diagram below:
Caption: this compound inhibits SPHK1/2, leading to reduced S1P and increased ceramide, which in turn suppresses the pro-survival Akt/mTOR signaling pathway.
Quantitative Data on Akt/mTOR Pathway Inhibition
The inhibitory effect of this compound on the Akt/mTOR pathway has been quantified in several studies. The following tables summarize the dose-dependent effects of this compound on the phosphorylation of Akt and mTOR in hepatocellular carcinoma and non-small cell lung cancer cell lines.
Table 1: Effect of this compound on Akt and mTOR Phosphorylation in Hepatocellular Carcinoma (HCC) Cell Lines
| Cell Line | Treatment Concentration (µM) | Duration | p-Akt/Akt Ratio (Fold Change vs. Control) | p-mTOR/mTOR Ratio (Fold Change vs. Control) | Reference |
| Huh7 | 1 | 24h | Decreased | Not significantly changed | [1] |
| Huh7 | 2 | 24h | Decreased | Decreased | [1] |
| Huh7 | 4 | 24h | Decreased | Decreased | [1] |
| Huh7 | 8 | 24h | Decreased | Decreased | [1] |
| Hep3B | 2 | 24h | Decreased | Decreased | [1] |
| Hep3B | 4 | 24h | Decreased | Decreased | [1] |
| Hep3B | 8 | 24h | Decreased | Decreased | [1] |
Table 2: Effect of this compound on Akt and S6K1 Phosphorylation in Primary Non-Small Cell Lung Cancer (NSCLC) Cells
| Cell Line | Treatment Concentration (µM) | Duration | p-Akt (Ser473) Levels | p-S6K1 (Thr389) Levels | Reference | |---|---|---|---|---| | pNSCLC-1 | 5 | 12h | Largely inhibited | Largely inhibited |[3] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature to assess the impact of this compound on the Akt/mTOR signaling pathway.
Western Blot Analysis of Akt and mTOR Phosphorylation
This protocol is a generalized procedure based on standard Western blotting techniques and the information available in the cited literature.[1][3]
Objective: To determine the phosphorylation status of Akt and mTOR in cancer cells following treatment with this compound.
Materials:
-
Cell Lines: Huh7, Hep3B, or primary NSCLC cells.
-
This compound: Stock solution in a suitable solvent (e.g., DMSO).
-
Cell Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE: Precast polyacrylamide gels (e.g., 4-12% Bis-Tris).
-
Transfer Buffer: Standard Tris-Glycine buffer with 20% methanol.
-
Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose membranes.
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies: Rabbit anti-phospho-Akt (Ser473), Rabbit anti-Akt, Rabbit anti-phospho-mTOR (Ser2448), Rabbit anti-mTOR, and an antibody for a loading control (e.g., anti-GAPDH or anti-β-actin).
-
Secondary Antibody: HRP-conjugated goat anti-rabbit IgG.
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
-
Imaging System: Chemiluminescence imager.
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 1, 2, 4, 8 µM) and a vehicle control (DMSO) for the desired duration (e.g., 24 hours).
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to the cells and scrape them off the plate.
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA protein assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-40 µg) into the wells of a precast polyacrylamide gel.
-
Run the gel until adequate separation is achieved.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply the ECL detection reagent to the membrane according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the phosphorylated protein to the total protein and the loading control.
-
The workflow for this experiment is visualized below:
Caption: A generalized workflow for Western blot analysis to assess protein phosphorylation.
Conclusion
This compound represents a promising therapeutic agent that targets the sphingolipid metabolism and effectively downregulates the Akt/mTOR signaling pathway. The data presented in this guide highlight its potent and dose-dependent inhibitory effects on key nodes of this pathway in cancer cells. The provided experimental protocols offer a foundation for researchers to further investigate the molecular mechanisms of this compound and evaluate its therapeutic potential in various preclinical models. The continued exploration of this compound's impact on downstream signaling will be crucial for its clinical development and potential application in oncology.
References
- 1. This compound, a Sphingosine Kinases 1/2 Inhibitor, Suppresses Cell Viability, Invasion, and AKT/mTOR Signaling Pathway, and Shows Synergistic Cytotoxic Effects with Sorafenib in Hepatocellular Carcinoma [jstage.jst.go.jp]
- 2. This compound, a Sphingosine Kinases 1/2 Inhibitor, Suppresses Cell Viability, Invasion, and AKT/mTOR Signaling Pathway, and Shows Synergistic Cytotoxic Effects with Sorafenib in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting sphingosine kinase 1/2 by a novel dual inhibitor this compound suppresses non-small cell lung cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journal.med.tohoku.ac.jp [journal.med.tohoku.ac.jp]
The Role of SKI-349 in Inducing Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SKI-349 is a novel and potent dual inhibitor of sphingosine kinase 1 and 2 (SphK1/2), enzymes that catalyze the formation of the pro-survival signaling lipid sphingosine-1-phosphate (S1P). By inhibiting these kinases, this compound disrupts the critical balance between S1P and the pro-apoptotic lipid ceramide, thereby promoting programmed cell death, or apoptosis, in cancer cells. This technical guide provides an in-depth overview of the mechanisms of action, quantitative effects, and experimental methodologies related to the apoptosis-inducing capabilities of this compound, with a focus on its effects in non-small cell lung cancer (NSCLC) and hepatocellular carcinoma (HCC).
Core Mechanism of Action
This compound exerts its pro-apoptotic effects through a multi-faceted mechanism primarily centered on the inhibition of SphK1/2. This inhibition leads to a decrease in intracellular S1P levels and a concomitant accumulation of its precursor, ceramide.[1][2] This shift in the ceramide/S1P ratio is a critical event that triggers downstream signaling cascades culminating in apoptosis.
The core signaling pathway initiated by this compound involves:
-
Inhibition of SphK1/2: this compound directly inhibits the enzymatic activity of both SphK1 and SphK2.[1][2]
-
Ceramide Accumulation: The blockage of sphingosine phosphorylation leads to the accumulation of ceramide, a pro-apoptotic lipid.[1]
-
Inactivation of Akt-mTOR Pathway: this compound treatment leads to the dephosphorylation and inactivation of the pro-survival Akt-mTOR signaling pathway.[1][2]
-
Activation of JNK Pathway: The compound has been shown to activate the c-Jun N-terminal kinase (JNK) pathway, which is involved in stress-induced apoptosis.[1]
-
Mitochondrial Depolarization: this compound induces depolarization of the mitochondrial membrane, a key event in the intrinsic apoptotic pathway.[1][3]
-
Caspase Activation: The apoptotic cascade is executed through the activation of effector caspases, including caspase-3 and caspase-7.[1][3]
-
Downregulation of BRD4: In some cancer types, such as NSCLC, this compound has been observed to decrease the expression of bromodomain-containing protein 4 (BRD4) and its dependent genes like Myc and cyclin D1.[1]
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by this compound to induce apoptosis.
References
The Sphingosine Kinase 1/2 Dual Inhibitor SKI-349: A Technical Overview of its Anti-Tumor Effects in Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
Abstract
SKI-349, a novel and potent small molecule inhibitor, demonstrates significant anti-neoplastic activity in non-small cell lung cancer (NSCLC) by dually targeting sphingosine kinase 1 and 2 (SphK1/2). This technical guide synthesizes the current understanding of this compound's mechanism of action, presenting key quantitative data, detailed experimental methodologies, and visual representations of the implicated signaling pathways. The evidence outlined herein establishes this compound as a promising therapeutic candidate for NSCLC, warranting further investigation and development.
Introduction
Non-small cell lung cancer remains a leading cause of cancer-related mortality worldwide, with a pressing need for novel therapeutic strategies. Sphingosine kinases, particularly SphK1 and SphK2, have emerged as critical mediators in cancer progression, promoting cell survival, proliferation, and therapeutic resistance. This compound is a recently developed dual inhibitor of SphK1/2, exhibiting potent cytotoxic effects against various cancer types. This document provides an in-depth analysis of the pre-clinical evidence supporting the efficacy of this compound in NSCLC.
Quantitative Data Summary
The anti-tumor effects of this compound on NSCLC have been quantified through various in vitro and in vivo assays. The following tables summarize the key findings.
Table 1: In Vitro Efficacy of this compound on NSCLC Cells
| Parameter | Cell Line(s) | Value | Reference |
| IC50 (Cell Viability) | pNSCLC-1 | ~5 µM | |
| A549, NCI-H1944 | Significant inhibition at 1-10 µM | ||
| Apoptosis Induction | pNSCLC-1 | Significant increase in TUNEL-positive and Annexin-V-positive cells at 5 µM | |
| Cell Cycle Arrest | pNSCLC-1 | Not explicitly quantified, but noted | |
| Inhibition of Migration | pNSCLC-1 | Significant reduction | |
| Inhibition of Invasion | pNSCLC-1 | Significant reduction |
Table 2: In Vivo Efficacy of this compound in an NSCLC Xenograft Model
| Parameter | Value | Reference |
| Animal Model | Nude mice with pNSCLC-1 xenografts | |
| Dosage and Administration | 10 mg/kg, intraperitoneally, every other day for 14 days | |
| Tumor Growth Inhibition | Significant inhibition of NSCLC xenograft growth |
Signaling Pathways and Mechanism of Action
This compound exerts its anti-cancer effects by modulating several critical signaling pathways. As a dual inhibitor of SphK1/2, its primary mechanism involves the reduction of sphingosine-1-phosphate (S1P) levels and the accumulation of ceramide, which collectively promote apoptosis and inhibit cell survival signals.
Key Signaling Pathways Affected by this compound
-
Akt/mTOR Pathway: this compound treatment leads to the inactivation of the Akt/mTOR signaling cascade, a central regulator of cell growth, proliferation, and survival.
-
JNK Pathway: The compound induces the activation of the c-Jun N-terminal kinase (JNK) pathway, which is often associated with the cellular stress response and apoptosis.
-
Mitochondrial Apoptosis Pathway: this compound triggers mitochondrial depolarization, a key event in the intrinsic pathway of apoptosis.
Experimental Protocols
The following sections detail the methodologies employed in the pre-clinical evaluation of this compound's effects on NSCLC.
Cell Culture
Primary human NSCLC cells (pNSCLC-1) and immortalized NSCLC cell lines (A549 and NCI-H1944) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (CCK-8)
-
Seed NSCLC cells in 96-well plates.
-
After cell attachment, treat with various concentrations of this compound (e.g., 0, 1, 2.5, 5, 10 µM) or vehicle control (0.1% DMSO) for the desired duration (e.g., 48 hours).
-
Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
**4.3.
SKI-349 in Hepatocellular Carcinoma: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hepatocellular carcinoma (HCC) remains a significant challenge in oncology, with limited therapeutic options for advanced disease. Emerging preclinical evidence highlights SKI-349, a novel dual inhibitor of sphingosine kinase 1 and 2 (SPHK1/2), as a promising therapeutic candidate. This document provides a comprehensive technical guide on the current understanding of this compound's mechanism of action, its effects on HCC cells, and its potential in combination therapies. Detailed experimental protocols and quantitative data from key studies are presented to facilitate further research and development.
Introduction
Hepatocellular carcinoma is a primary malignancy of the liver and a leading cause of cancer-related mortality worldwide.[1] The molecular pathogenesis of HCC is complex, involving the deregulation of multiple signaling pathways that control cell proliferation, survival, and invasion.[2][3] Sphingosine kinases (SPHKs) and their product, sphingosine-1-phosphate (S1P), have been identified as critical players in cancer progression, promoting cell survival, proliferation, and resistance to therapy.[4] this compound is a potent, dual inhibitor of both SPHK1 and SPHK2, representing a targeted therapeutic strategy against HCC.[1][5] This whitepaper synthesizes the available preclinical data on this compound in the context of HCC treatment.
Mechanism of Action: Targeting the SPHK/S1P Axis
This compound exerts its anti-cancer effects by inhibiting the enzymatic activity of SPHK1 and SPHK2, thereby reducing the intracellular levels of the pro-survival signaling lipid, S1P.[1] This disruption of the SPHK/S1P axis has been shown to impact downstream signaling pathways crucial for HCC cell survival and proliferation, most notably the AKT/mTOR pathway.[1][6]
Signaling Pathway Diagram
References
- 1. This compound, a Sphingosine Kinases 1/2 Inhibitor, Suppresses Cell Viability, Invasion, and AKT/mTOR Signaling Pathway, and Shows Synergistic Cytotoxic Effects with Sorafenib in Hepatocellular Carcinoma [jstage.jst.go.jp]
- 2. Unraveling Key Signaling Pathways Altered in Hepatocellular Carcinoma [xiahepublishing.com]
- 3. Signaling pathways in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of this compound, a dual-targeted inhibitor of sphingosine kinase and microtubule polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a Sphingosine Kinases 1/2 Inhibitor, Suppresses Cell Viability, Invasion, and AKT/mTOR Signaling Pathway, and Shows Synergistic Cytotoxic Effects with Sorafenib in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Architectural Divergence of Sphingosine Kinase Inhibitors: A Comparative Analysis of SKI-178 and SKI-349
For Immediate Release
This technical guide provides a detailed comparative analysis of the structural and functional differences between two notable sphingosine kinase inhibitors, SKI-178 and SKI-349. Developed for researchers, scientists, and drug development professionals, this document elucidates the core structural modifications that lead to significant differences in their biological activity and therapeutic potential.
Executive Summary
SKI-178 and this compound are both potent inhibitors of sphingosine kinases (SphK), enzymes that play a critical role in cancer cell proliferation and survival. However, this compound, a structural analog of SKI-178, was developed through targeted modification of the linker region, resulting in enhanced inhibitory activity and a broader mechanism of action. This guide will dissect the key structural distinctions, compare their inhibitory profiles, and present the downstream signaling consequences of these molecular differences.
Structural and Physicochemical Properties
The primary structural difference between SKI-178 and this compound lies in their core heterocyclic scaffold and the nature of the linker connecting the two substituted phenyl rings. SKI-178 is built upon a pyrazole-carbohydrazide core. In contrast, this compound incorporates a more complex 4-amino-2-((4-methoxyphenyl)amino)thiazol-5-yl)methanone structure. This fundamental change in the central ring system and its substituents directly impacts the molecule's three-dimensional conformation and its interaction with target proteins.
| Property | SKI-178 | This compound |
| Chemical Formula | C21H22N4O4 | C19H19N3O4S[1] |
| Molecular Weight | 394.42 g/mol | 385.44 g/mol [1] |
| Core Structure | Pyrazole-carbohydrazide | 4-amino-2-((4-methoxyphenyl)amino)thiazole-5-yl)methanone |
Comparative Biological Activity
The structural modifications in this compound translate to a significant enhancement in its biological activity compared to its predecessor, SKI-178.
| Parameter | SKI-178 | This compound |
| Target(s) | SphK1 and SphK2[2][3] | SphK1/2 and Microtubule Assembly[4] |
| IC50 (Cancer Cell Lines) | 0.1 - 1.8 µM[2] | Log-fold enhancement in cytotoxic potency compared to SKI-178[5] |
| SphK1 Inhibition (Ki) | 1.33 µM[6] | Log-fold enhancement in SphK inhibition compared to SKI-178[5] |
| SphK2 Inhibition (IC50) | > 25 µM[6] | Dual inhibitor of SphK1/2[4][7] |
Mechanistic Differences and Signaling Pathways
The divergence in the core structure of this compound not only enhances its potency against sphingosine kinases but also introduces a novel mechanism of action: the inhibition of microtubule polymerization. This dual-targeting capability represents a significant evolution from the more specific SphK inhibition of SKI-178.
SKI-178 Signaling Pathway
SKI-178 primarily exerts its cytotoxic effects by inhibiting SphK1 and, to a lesser extent, SphK2. This leads to a decrease in the pro-survival lipid, sphingosine-1-phosphate (S1P), and an increase in pro-apoptotic ceramides. The downstream consequence is the induction of apoptosis, which has been shown to be dependent on Cyclin-dependent kinase 1 (CDK1).[2]
Caption: SKI-178 inhibits SphK1/2, leading to apoptosis.
This compound Signaling Pathway
This compound retains the SphK1/2 inhibitory activity of its parent compound but with greater potency.[5] Additionally, its ability to inhibit microtubule assembly introduces a second, synergistic mechanism of cytotoxicity. This dual action leads to the inactivation of the pro-survival Akt-mTOR signaling pathway and the activation of JNK, culminating in apoptosis and the suppression of cell proliferation and invasion.[1][4][7]
Caption: this compound dually inhibits SphK1/2 and microtubules.
Experimental Protocols
A detailed understanding of the methodologies used to characterize these inhibitors is crucial for reproducing and building upon these findings.
Sphingosine Kinase Inhibition Assay
Objective: To determine the in vitro inhibitory potency of SKI-178 and this compound against SphK1 and SphK2.
Methodology:
-
Recombinant human SphK1 or SphK2 is incubated with the test compound (SKI-178 or this compound) at varying concentrations in a reaction buffer containing ATP and sphingosine.
-
The reaction is allowed to proceed for a specified time at 37°C.
-
The amount of S1P produced is quantified using a competitive ELISA or a radioactive assay with [γ-³²P]ATP.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Ki values are determined using the Cheng-Prusoff equation, requiring IC50 values and the Km of the enzyme for its substrate.
Cell Viability and Cytotoxicity Assays
Objective: To assess the effect of SKI-178 and this compound on the viability and proliferation of cancer cell lines.
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of SKI-178 or this compound for 24, 48, or 72 hours.
-
Cell viability is assessed using a metabolic assay such as MTT or a luminescence-based assay that measures ATP content (e.g., CellTiter-Glo®).
-
The results are expressed as a percentage of the viability of untreated control cells, and IC50 values are determined.
Western Blot Analysis of Signaling Pathways
Objective: To investigate the effects of SKI-178 and this compound on key signaling proteins.
Methodology:
-
Cells are treated with the inhibitors for a specified time.
-
Whole-cell lysates are prepared, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., phospho-Akt, total Akt, phospho-mTOR, total mTOR, cleaved PARP).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Logical Progression of Drug Development
The development of this compound from SKI-178 exemplifies a rational drug design approach.
Caption: Rational design led from SKI-178 to the dual-acting this compound.
Conclusion
The structural evolution from SKI-178 to this compound represents a significant advancement in the development of sphingosine kinase inhibitors. The strategic modification of the linker region, replacing a pyrazole-carbohydrazide with a substituted thiazole core, not only enhanced the inhibitory potency against SphK1 and SphK2 but also introduced a novel microtubule-destabilizing activity. This dual-pronged attack on cancer cell survival pathways makes this compound a more potent and potentially more effective therapeutic agent. This in-depth analysis provides a clear framework for understanding the critical structure-activity relationships that govern the efficacy of this class of inhibitors and can guide future drug discovery efforts in this domain.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Development of this compound, a dual-targeted inhibitor of sphingosine kinase and microtubule polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SKI-178 | SphK1 inhibitor | Probechem Biochemicals [probechem.com]
- 7. journal.med.tohoku.ac.jp [journal.med.tohoku.ac.jp]
An In-Depth Technical Guide to the Discovery and Development of SKI-349
For Researchers, Scientists, and Drug Development Professionals
Abstract
SKI-349 is a novel, small-molecule compound that has emerged as a promising anti-cancer agent due to its unique dual-targeting mechanism of action. Developed through the refinement of a preceding compound, SKI-178, this compound demonstrates significantly enhanced potency in both sphingosine kinase (SphK) inhibition and microtubule disruption. This dual action synergistically induces apoptosis in cancer cells, showing efficacy in various cancer models, including acute myeloid leukemia (AML), non-small cell lung cancer (NSCLC), and hepatocellular carcinoma (HCC). This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and preclinical evaluation of this compound, presenting key data in a structured format and detailing the experimental protocols utilized in its characterization.
Discovery and Development
The development of this compound originated from optimization studies of the sphingosine kinase inhibitor (SKI) chemotype, SKI-I. Initial modifications led to the discovery of SKI-178, a dual-targeted inhibitor of both sphingosine kinase isoforms (SphK1 and SphK2) and a microtubule disrupting agent (MDA).[1][2] Building upon the demonstrated efficacy of SKI-178 in AML models, a structure-guided approach was employed to further refine the chemotype by modifying the "linker region" between the substituted phenyl rings.[1][2] This led to the synthesis of this compound, a congener of SKI-178 with log-fold enhancements in both SphK inhibition and cytotoxic potency.[1]
Logical Progression of Development
The development of this compound followed a logical progression from a known inhibitor to a more potent and effective clinical candidate.
Caption: Development pipeline of this compound from the initial SKI-I chemotype.
Mechanism of Action
This compound exerts its anti-cancer effects through a dual mechanism, simultaneously targeting two critical cellular processes: sphingolipid metabolism and microtubule dynamics.
Inhibition of Sphingosine Kinases (SphK1/2)
This compound is a potent inhibitor of both SphK1 and SphK2, enzymes that catalyze the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P). The balance between the pro-apoptotic precursors, sphingosine and ceramide, and the pro-survival S1P is crucial for cell fate. By inhibiting SphK1 and SphK2, this compound disrupts this balance, leading to an accumulation of pro-apoptotic ceramides and a depletion of pro-survival S1P.
Disruption of Microtubule Polymerization
In addition to its effects on sphingolipid signaling, this compound acts as a microtubule-disrupting agent.[1] It interferes with the polymerization of tubulin, a key component of the cytoskeleton. This disruption of microtubule dynamics leads to the arrest of the cell cycle at the G2/M phase and the induction of the mitotic spindle assembly checkpoint, ultimately triggering apoptosis.[1]
The synergistic effect of these two mechanisms is a key feature of this compound's potent anti-cancer activity.
Signaling Pathways Affected by this compound
References
Methodological & Application
Application Notes and Protocols for SKI-349 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vitro assays to characterize the activity of SKI-349, a dual inhibitor of sphingosine kinase 1/2 (SPHK1/2).[1][2][3] The following protocols are intended to serve as a guide for researchers investigating the anti-proliferative, anti-invasive, and signaling effects of this compound in cancer cell lines.
Overview of this compound
This compound is a potent small molecule inhibitor targeting both SPHK1 and SPHK2.[2] By inhibiting these kinases, this compound disrupts the balance of sphingolipid metabolism, leading to an accumulation of pro-apoptotic ceramides and a reduction in the pro-survival molecule sphingosine-1-phosphate (S1P).[2] This mechanism underlies its observed anti-cancer properties, including the suppression of cell viability, proliferation, and invasion in various cancer models such as hepatocellular carcinoma and non-small cell lung cancer.[4][5] Furthermore, this compound has been shown to modulate the AKT/mTOR signaling pathway, a critical regulator of cell growth and survival.[4][5]
Key In Vitro Assays for this compound
A series of in vitro assays are essential to elucidate the mechanism of action and efficacy of this compound. These include:
-
Sphingosine Kinase (SPHK) Activity Assay: To directly measure the inhibitory effect of this compound on SPHK1 and SPHK2 activity.
-
Cell Viability Assay (CCK-8): To determine the cytotoxic and cytostatic effects of this compound on cancer cell lines.
-
Cell Proliferation Assay (EdU): To assess the impact of this compound on DNA synthesis and cell proliferation.
-
Cell Invasion Assay (Transwell): To evaluate the ability of this compound to inhibit the invasive potential of cancer cells.
-
Western Blot Analysis: To investigate the effect of this compound on downstream signaling pathways, particularly the phosphorylation status of AKT and mTOR.
The following sections provide detailed protocols for each of these assays.
Experimental Protocols
Sphingosine Kinase (SPHK) Activity Assay
This protocol is based on the use of a commercial Sphingosine Kinase Activity Assay kit, such as the one available from Echelon Biosciences, which was utilized in studies involving this compound.[4]
Objective: To quantify the enzymatic activity of SPHK1 and SPHK2 in the presence of varying concentrations of this compound.
Materials:
-
Hepatocellular carcinoma cell lines (e.g., Huh7, Hep3B)
-
This compound (dissolved in DMSO)
-
Sphingosine Kinase Activity Assay Kit (e.g., Echelon Biosciences)
-
96-well plate
-
Luminometer
Procedure:
-
Cell Lysis:
-
Kinase Reaction:
-
Signal Detection:
Data Presentation:
| This compound Conc. (µM) | Relative SPHK1 Activity (%) | Relative SPHK2 Activity (%) |
| 0 (Control) | 100 | 100 |
| 1 | Value | Value |
| 2 | Value | Value |
| 4 | Value | Value |
| 8 | Value | Value |
| Note: Values are to be determined experimentally and expressed as a percentage relative to the vehicle control. |
Experimental Workflow:
Cell Viability Assay (CCK-8)
Objective: To measure the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell lines (e.g., Huh7, Hep3B)
-
This compound (dissolved in DMSO)
-
Cell Counting Kit-8 (CCK-8) reagent
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Treatment:
-
CCK-8 Reaction:
-
Absorbance Measurement:
Data Presentation:
| This compound Conc. (µM) | Cell Viability (%) |
| 0 (Control) | 100 |
| 1 | Value |
| 2 | Value |
| 4 | Value |
| 8 | Value |
| Note: Values are to be determined experimentally and expressed as a percentage relative to the vehicle control. |
Cell Proliferation Assay (EdU Staining)
Objective: To determine the effect of this compound on DNA synthesis as a measure of cell proliferation.
Materials:
-
Cancer cell lines (e.g., Huh7, Hep3B)
-
This compound (dissolved in DMSO)
-
EdU (5-ethynyl-2´-deoxyuridine) staining kit (e.g., Beyotime, Thermo Fisher Scientific)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Treatment and EdU Labeling:
-
Culture cells on coverslips or in appropriate plates.
-
Treat cells with this compound at various concentrations for a predetermined time (e.g., 24 hours).
-
Add 10 µM EdU reagent to the culture medium and incubate for 2 hours at 37°C.[4]
-
-
Fixation and Permeabilization:
-
Click-iT® Reaction:
-
Wash the cells.
-
Prepare the Click-iT® reaction cocktail according to the manufacturer's protocol.
-
Incubate the cells with the reaction cocktail for 30 minutes at room temperature, protected from light.[9]
-
-
Nuclear Staining and Imaging:
-
Wash the cells.
-
Stain the cell nuclei with Hoechst 33342.[4]
-
Image the cells using a fluorescence microscope. The percentage of EdU-positive cells is determined by counting the number of fluorescently labeled nuclei relative to the total number of nuclei.
-
Data Presentation:
| This compound Conc. (µM) | EdU Positive Cells (%) |
| 0 (Control) | Value |
| 2 | Value |
| 4 | Value |
| 8 | Value |
| Note: Values are to be determined experimentally. |
Cell Invasion Assay (Transwell)
Objective: To assess the inhibitory effect of this compound on the invasive capacity of cancer cells.
Materials:
-
Cancer cell lines (e.g., Huh7, Hep3B)
-
This compound (dissolved in DMSO)
-
Transwell inserts (8 µm pore size)
-
Matrigel or other basement membrane extract
-
Serum-free and serum-containing media
-
Crystal violet stain
Procedure:
-
Preparation of Inserts:
-
Coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
-
Cell Seeding:
-
Starve the cells in serum-free medium for 12-24 hours.
-
Resuspend the cells in serum-free medium containing different concentrations of this compound.
-
Seed the cells (e.g., 5 x 10^4 cells) into the upper chamber of the inserts.
-
-
Invasion:
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate for 24-48 hours to allow for cell invasion.
-
-
Fixation and Staining:
-
Remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol or 4% paraformaldehyde.
-
Stain the cells with 0.1% crystal violet for 10-20 minutes.
-
-
Quantification:
-
Wash the inserts and allow them to dry.
-
Count the number of stained, invaded cells in several random fields under a microscope.
-
Data Presentation:
| This compound Conc. (µM) | Number of Invading Cells |
| 0 (Control) | Value |
| 2 | Value |
| 4 | Value |
| 8 | Value |
| Note: Values are to be determined experimentally. |
Western Blot Analysis of AKT/mTOR Signaling
Objective: To determine the effect of this compound on the phosphorylation status of key proteins in the AKT/mTOR pathway.
Materials:
-
Cancer cell lines (e.g., Huh7, Hep3B)
-
This compound (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-AKT (Ser473), anti-AKT, anti-p-mTOR (Ser2448), anti-mTOR
-
Secondary antibody (HRP-conjugated)
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescence detection reagents
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with this compound at the desired concentrations for the specified time.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane and detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Data Presentation:
| This compound Conc. (µM) | p-AKT/AKT Ratio | p-mTOR/mTOR Ratio |
| 0 (Control) | 1.0 | 1.0 |
| 1 | Value | Value |
| 2 | Value | Value |
| 4 | Value | Value |
| 8 | Value | Value |
| Note: Values are to be determined experimentally and expressed as a fold change relative to the vehicle control. |
Signaling Pathway and Workflow Diagrams
This compound Mechanism of Action:
General In Vitro Assay Workflow:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of this compound, a Dual-Targeted Inhibitor of Sphingosine Kinase and Microtubule Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. journal.med.tohoku.ac.jp [journal.med.tohoku.ac.jp]
- 5. This compound, a Sphingosine Kinases 1/2 Inhibitor, Suppresses Cell Viability, Invasion, and AKT/mTOR Signaling Pathway, and Shows Synergistic Cytotoxic Effects with Sorafenib in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. ptglab.com [ptglab.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Click-iT Plus Imaging Cell Proliferation Protocol | Thermo Fisher Scientific - FI [thermofisher.com]
Application Notes and Protocols: SKI-349 and Sorafenib Combination Therapy in Hepatocellular Carcinoma
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the investigation of the synergistic anti-tumor effects of a combination therapy involving SKI-349, a novel sphingosine kinase (SPHK) 1/2 inhibitor, and sorafenib, a multi-kinase inhibitor. The combination has shown significant efficacy in hepatocellular carcinoma (HCC) by suppressing cell viability, proliferation, and invasion, and inducing apoptosis. The underlying mechanism involves the inhibition of the AKT/mTOR signaling pathway. These protocols are intended to guide researchers in the replication and further exploration of these findings.
Introduction
Hepatocellular carcinoma (HCC) is a primary malignancy of the liver and a leading cause of cancer-related death worldwide. Sorafenib is a first-line systemic therapy for advanced HCC, but its efficacy is often limited by resistance.[1] Sorafenib targets multiple kinases, including RAF kinases and receptor tyrosine kinases (VEGFR, PDGFR), to inhibit tumor cell proliferation and angiogenesis.[2][3] Resistance to sorafenib can be mediated by the activation of alternative signaling pathways, such as the PI3K/Akt pathway.[1][4]
This compound is a novel dual inhibitor of sphingosine kinases 1 and 2 (SPHK1/2).[5] SPHK1 and SPHK2 are key enzymes in sphingolipid metabolism, and their activity has been implicated in cancer progression and the regulation of cell survival pathways, including the AKT/mTOR pathway.[5][6] Preclinical studies have demonstrated that combining a SPHK inhibitor with sorafenib can lead to synergistic cytotoxic effects in HCC cells.[7] This combination therapy presents a promising strategy to overcome sorafenib resistance and enhance its therapeutic efficacy.
Signaling Pathways
The combination of this compound and sorafenib targets multiple critical signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.
Sorafenib Mechanism of Action
Sorafenib is a multi-kinase inhibitor that blocks the RAF/MEK/ERK signaling pathway, which is crucial for cell proliferation.[2][8] It also inhibits receptor tyrosine kinases such as VEGFR and PDGFR, thereby impeding tumor angiogenesis.[2][3]
Caption: Sorafenib inhibits the RAF/MEK/ERK pathway and receptor tyrosine kinases.
This compound Mechanism of Action and Synergy with Sorafenib
This compound inhibits SPHK1 and SPHK2, leading to a decrease in the production of sphingosine-1-phosphate (S1P). Reduced S1P levels result in the downregulation of the pro-survival AKT/mTOR signaling pathway.[5][6] The combination of this compound and sorafenib results in a dual blockade of key survival and proliferation pathways, leading to a synergistic anti-tumor effect.
Caption: this compound and sorafenib synergistically inhibit AKT/mTOR and RAF/MEK/ERK pathways.
Quantitative Data Summary
The following tables summarize the quantitative data from studies investigating the combination of this compound and sorafenib in the Huh7 and Hep3B hepatocellular carcinoma cell lines.
Table 1: Effect of this compound and Sorafenib Combination on Cell Viability
| Cell Line | This compound (µM) | Sorafenib (µM) | Cell Viability (% of Control) |
| Huh7 | 1 | 2.5 - 20 | Concentration-dependent decrease |
| 2 | 2.5 - 20 | Concentration-dependent decrease | |
| 4 | 2.5 - 20 | Concentration-dependent decrease | |
| 8 | 2.5 - 20 | Concentration-dependent decrease | |
| Hep3B | 1 | 2.5 - 20 | Concentration-dependent decrease |
| 2 | 2.5 - 20 | Concentration-dependent decrease | |
| 4 | 2.5 - 20 | Concentration-dependent decrease | |
| 8 | 2.5 - 20 | Concentration-dependent decrease |
Note: A combination index (CI) of less than 1 indicates a synergistic effect.[7]
Table 2: Effect of this compound on Cellular Processes in HCC Cell Lines
| Cell Line | This compound (µM) | EdU Positive Cells (% of Control) | Apoptotic Cells (% of Control) | Invasive Cells (% of Control) |
| Huh7 | 1 - 8 | Dose-dependent decrease | Dose-dependent increase | Dose-dependent decrease |
| Hep3B | 1 - 8 | Dose-dependent decrease | Dose-dependent increase | Dose-dependent decrease |
Table 3: Effect of this compound on AKT/mTOR Pathway Protein Phosphorylation
| Cell Line | This compound (µM) | p-AKT/AKT Ratio (Fold Change) | p-mTOR/mTOR Ratio (Fold Change) |
| Huh7 | 1 - 8 | Dose-dependent decrease | Dose-dependent decrease |
| Hep3B | 2 - 8 | Dose-dependent decrease | Dose-dependent decrease |
Experimental Protocols
Experimental Workflow
Caption: Workflow for investigating this compound and sorafenib combination therapy.
Cell Culture
-
Cell Lines: Human hepatocellular carcinoma cell lines Huh7 and Hep3B.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (CCK-8)
This protocol is for determining cell viability after treatment with this compound and/or sorafenib.
-
Materials:
-
96-well plates
-
HCC cells (Huh7, Hep3B)
-
Complete culture medium
-
This compound and sorafenib stock solutions
-
Cell Counting Kit-8 (CCK-8) solution
-
Microplate reader
-
-
Procedure:
-
Seed 1 x 10^4 cells per well in 100 µL of complete culture medium in a 96-well plate.[2]
-
Incubate for 24 hours to allow for cell attachment.[2]
-
Prepare serial dilutions of this compound (e.g., 1, 2, 4, 8 µM) and sorafenib (e.g., 2.5, 5, 10, 20 µM) in culture medium.
-
Remove the medium and add 100 µL of medium containing the drugs (single agent or combination) to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Measure the absorbance at 450 nm using a microplate reader.[9]
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Cell Proliferation Assay (EdU Staining)
This protocol measures DNA synthesis as an indicator of cell proliferation.
-
Materials:
-
Coverslips or 96-well plates
-
HCC cells
-
Complete culture medium
-
This compound
-
EdU (5-ethynyl-2'-deoxyuridine) labeling solution
-
Fixation and permeabilization buffers
-
Click-iT® reaction cocktail (containing a fluorescent azide)
-
Nuclear counterstain (e.g., Hoechst 33342)
-
Fluorescence microscope
-
-
Procedure:
-
Seed cells on coverslips or in 96-well plates and allow them to attach overnight.
-
Treat cells with various concentrations of this compound for the desired duration.
-
Add EdU to the culture medium at a final concentration of 10 µM and incubate for 2 hours.[8]
-
Fix the cells with 3.7% formaldehyde in PBS for 15 minutes.[8][10]
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes.[8][10]
-
Wash the cells with 3% BSA in PBS.[8]
-
Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions and add it to the cells.
-
Incubate for 30 minutes at room temperature, protected from light.[8]
-
Wash the cells.
-
Counterstain the nuclei with Hoechst 33342.[8]
-
Mount the coverslips or image the plate using a fluorescence microscope.
-
Quantify the percentage of EdU-positive cells.
-
Transwell Invasion Assay
This protocol assesses the invasive potential of cancer cells.
-
Materials:
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel
-
Serum-free medium
-
Complete culture medium
-
HCC cells
-
This compound
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% crystal violet)
-
Microscope
-
-
Procedure:
-
Coat the upper surface of the Transwell inserts with diluted Matrigel and incubate at 37°C for 30 minutes to 1 hour to allow for gelling.[3]
-
Harvest and resuspend HCC cells in serum-free medium.
-
Seed 5 x 10^4 cells in 100 µL of serum-free medium containing the desired concentration of this compound into the upper chamber of the inserts.[1]
-
Add 600 µL of complete culture medium (containing 10% FBS as a chemoattractant) to the lower chamber.[3]
-
Carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.[1]
-
Fix the invading cells on the lower surface of the membrane with 4% paraformaldehyde for 15-20 minutes.[1][3]
-
Stain the cells with 0.1% crystal violet for 10-15 minutes.[3]
-
Wash the inserts with PBS.
-
Count the number of invaded cells in several random fields under a microscope.
-
Western Blot Analysis
This protocol is for detecting the phosphorylation status of AKT and mTOR.
-
Materials:
-
HCC cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence (ECL) detection reagents
-
Imaging system
-
-
Procedure:
-
Treat HCC cells with different concentrations of this compound for the specified time.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.[11]
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.[12]
-
Wash the membrane three times with TBST for 5 minutes each.[12]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Wash the membrane three times with TBST for 5 minutes each.[12]
-
Detect the protein bands using an ECL detection kit and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. GAPDH can be used as a loading control.
-
Conclusion
The combination of this compound and sorafenib represents a promising therapeutic strategy for hepatocellular carcinoma. The provided protocols offer a framework for the in vitro evaluation of this combination therapy. By targeting complementary signaling pathways, this approach has the potential to enhance anti-tumor efficacy and overcome mechanisms of drug resistance. Further in vivo studies are warranted to validate these findings.
References
- 1. Transwell invasion assay [bio-protocol.org]
- 2. 2.4. CCK-8 Cell Viability Assay [bio-protocol.org]
- 3. 4.3. Transwell Assays [bio-protocol.org]
- 4. Transwell Migration and Invasion Assay [bio-protocol.org]
- 5. interchim.fr [interchim.fr]
- 6. Modifications to the Transwell Migration/Invasion Assay Method That Eases Assay Performance and Improves the Accuracy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. apexbt.com [apexbt.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Western blot protocol | Abcam [abcam.com]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Assessing SKI-349 Efficacy with Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
SKI-349 is a novel small molecule inhibitor with a dual mechanism of action, targeting both Sphingosine Kinase 1 and 2 (SphK1/2) and microtubule polymerization. Sphingosine kinases are critical enzymes in the sphingolipid signaling pathway, catalyzing the phosphorylation of sphingosine to sphingosine-1-phosphate (S1P). This pathway is implicated in various cellular processes, including cell growth, proliferation, survival, and migration. Dysregulation of the SphK/S1P axis has been linked to the progression of various cancers.
By inhibiting SphK1/2, this compound disrupts the S1P signaling cascade, which can lead to the suppression of downstream pro-survival pathways such as the AKT/mTOR pathway. The inhibition of microtubule polymerization disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis. This dual-targeting approach makes this compound a promising therapeutic candidate for various malignancies, including hepatocellular carcinoma and non-small cell lung cancer.
These application notes provide detailed protocols for assessing the efficacy of this compound in vitro using common cell viability assays: MTT, XTT, and CellTiter-Glo®.
Signaling Pathway of this compound Inhibition
The following diagram illustrates the proposed mechanism of action for this compound, leading to decreased cell viability.
Caption: this compound inhibits SphK1/2 and microtubule polymerization.
Principles of Cell Viability Assays
Cell viability assays are essential tools for assessing the effects of compounds like this compound on cell populations. These assays measure various physiological markers to determine the number of living and healthy cells.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is based on the ability of mitochondrial dehydrogenases in metabolically active cells to reduce the yellow tetrazolium salt, MTT, into purple formazan crystals. The insoluble formazan is then solubilized, and the absorbance is measured, which is directly proportional to the number of viable cells.
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay: Similar to the MTT assay, the XTT assay also involves the reduction of a tetrazolium salt. However, the formazan product of XTT is water-soluble, eliminating the need for a solubilization step and simplifying the protocol. The amount of orange formazan produced is proportional to the number of metabolically active cells.
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies the amount of ATP present, which is a key indicator of metabolically active cells. The assay reagent contains luciferase and its substrate, which in the presence of ATP, generates a luminescent signal that is proportional to the number of viable cells in culture.
Experimental Workflow
The general workflow for assessing the efficacy of this compound using cell viability assays is outlined below.
Caption: General workflow for cell viability assays.
Experimental Protocols
MTT Assay Protocol
This protocol is adapted from standard MTT assay procedures.
Materials:
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Cell culture medium
-
96-well clear flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-treated (control) and untreated wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µ
Application Notes and Protocols for Measuring Sphingosine Kinase Activity with SKI-349
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingosine kinases (SK1 and SK2) are critical enzymes in the sphingolipid metabolic pathway, catalyzing the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P). The balance between sphingosine and S1P levels, often referred to as the "sphingolipid rheostat," plays a pivotal role in regulating diverse cellular processes, including cell proliferation, survival, migration, and apoptosis. Dysregulation of sphingosine kinase activity is implicated in numerous pathologies, most notably in cancer, where elevated SK1 activity and S1P levels are associated with tumor progression and therapeutic resistance.
SKI-349 is a potent, dual inhibitor of both sphingosine kinase 1 and 2 (SPHK1/2).[1] Its development has provided a valuable pharmacological tool for investigating the roles of these kinases in health and disease.[2][3] These application notes provide detailed protocols for measuring sphingosine kinase activity, with a specific focus on characterizing the inhibitory effects of this compound.
Sphingosine Kinase Signaling Pathway
Sphingosine kinases are central to a complex signaling network. The product of their activity, S1P, can act both intracellularly as a second messenger and extracellularly by binding to a family of five G protein-coupled receptors (S1PR1-5).[4] Activation of these receptors triggers downstream signaling cascades, including the Ras/ERK, PI3K/AKT, PLC, and Rho pathways, which in turn regulate a wide array of cellular functions.[4] this compound, by inhibiting SPHK1 and SPHK2, blocks the production of S1P, thereby attenuating these downstream signaling events.[5][6] One of the key pathways affected by this compound is the AKT/mTOR signaling cascade, which is crucial for cell survival and proliferation.[5][6]
Quantitative Data for this compound
The inhibitory potency of this compound against sphingosine kinases has been quantified in various studies. The following tables summarize the available data, providing a reference for experimental design.
Table 1: IC50 Values for this compound
| Target | IC50 | Cell Line/System | Reference |
| SphK1 | ~3 µM | Purified recombinant enzyme | [5] |
Table 2: Dose-Dependent Inhibition of SPHK1 and SPHK2 by this compound in Hepatocellular Carcinoma Cells
| Cell Line | This compound Concentration (µM) | Relative SPHK1 Activity (% of control) | Relative SPHK2 Activity (% of control) | Reference |
| Huh7 | 1 | Significantly Decreased | Significantly Decreased | [5][6] |
| 2 | Further Decreased | Further Decreased | [5][6] | |
| 4 | Further Decreased | Further Decreased | [5][6] | |
| 8 | Further Decreased | Further Decreased | [5][6] | |
| Hep3B | 1 | Significantly Decreased | Significantly Decreased | [5][6] |
| 2 | Further Decreased | Further Decreased | [5][6] | |
| 4 | Further Decreased | Further Decreased | [5][6] | |
| 8 | Further Decreased | Further Decreased | [5][6] |
Experimental Protocols
Several methods can be employed to measure sphingosine kinase activity. The choice of assay depends on the experimental goals, available equipment, and desired throughput. Below are detailed protocols for luminescence-based, fluorescence-based, and radiolabeled assays.
Protocol 1: Luminescence-Based Sphingosine Kinase Activity Assay
This protocol is adapted from the methodology used by Chen et al. (2023)[5][6] and is suitable for determining the effect of inhibitors like this compound on SPHK activity in cell lysates. Commercial kits, such as the Sphingosine Kinase Activity Assay from Echelon Biosciences, are based on the principle of ATP depletion, where the amount of ATP consumed in the kinase reaction is measured.[7] The luminescent signal is inversely proportional to the kinase activity.
Materials:
-
Cells or tissues of interest
-
This compound (or other inhibitors)
-
Cell lysis buffer (provided with kit or a suitable alternative)
-
Sphingosine Kinase Activity Assay Kit (e.g., Echelon Biosciences, K-4400)
-
Reaction Buffer
-
Sphingosine substrate
-
ATP
-
ATP Detector reagent
-
-
96-well white, opaque microplates
-
Plate reader capable of measuring luminescence
Procedure:
-
Cell Lysate Preparation:
-
Culture and treat cells with desired concentrations of this compound (e.g., 1, 2, 4, 8 µM) or vehicle control for a specified duration.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in the reaction buffer provided in the kit, following the manufacturer's instructions.
-
Determine the protein concentration of the cell lysates.
-
-
Kinase Reaction:
-
In a 96-well plate, add 10 µL of cell lysate to each well.
-
Add 20 µL of ATP solution to each well.
-
To initiate the reaction, add 10 µL of sphingosine solution to each well.
-
Incubate the plate at room temperature for 1 hour.
-
-
Signal Detection:
-
Stop the reaction by adding 40 µL of ATP Detector reagent to each well.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescence signal is inversely proportional to the SPHK activity.
-
Calculate the relative SPHK activity for each sample compared to the vehicle control.
-
Protocol 2: Fluorescence-Based Sphingosine Kinase Activity Assay
This method utilizes a fluorescently labeled sphingosine analog as a substrate.[8] The phosphorylated product is then separated from the unreacted substrate, and the fluorescence of the product is quantified. This assay is a convenient alternative to radiometric methods and is well-suited for inhibitor screening.[8]
Materials:
-
Purified recombinant SPHK1 or SPHK2, or cell lysates
-
This compound (or other inhibitors)
-
Fluorescently labeled sphingosine (e.g., NBD-sphingosine)
-
Reaction buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
ATP
-
Chloroform/Methanol (2:1, v/v)
-
Black, opaque 96-well plates
-
Fluorescence plate reader
Procedure:
-
Kinase Reaction:
-
In a microcentrifuge tube, combine the reaction buffer, purified enzyme or cell lysate, and desired concentrations of this compound.
-
Add the fluorescently labeled sphingosine substrate.
-
Initiate the reaction by adding ATP.
-
Incubate at 37°C for 30-60 minutes.
-
-
Extraction of Phosphorylated Product:
-
Stop the reaction by adding chloroform/methanol (2:1) and vortexing.
-
Centrifuge to separate the aqueous and organic phases. The phosphorylated, more polar product will be in the upper aqueous phase, while the unreacted substrate remains in the lower organic phase.
-
-
Signal Detection:
-
Carefully transfer the aqueous phase to a black 96-well plate.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths for the fluorophore used (e.g., Ex/Em 485/535 nm for NBD).
-
-
Data Analysis:
-
The fluorescence intensity is directly proportional to the SPHK activity.
-
Generate a standard curve with the fluorescently labeled S1P to quantify the amount of product formed.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Protocol 3: Radiolabeled Sphingosine Kinase Activity Assay
This is a traditional and highly sensitive method for measuring sphingosine kinase activity.[9] It typically involves the use of [γ-³²P]ATP and subsequent separation of the radiolabeled S1P product by thin-layer chromatography (TLC).[9]
Materials:
-
Purified recombinant SPHK1 or SPHK2, or cell lysates
-
This compound (or other inhibitors)
-
Sphingosine
-
[γ-³²P]ATP
-
Reaction buffer (as in Protocol 2)
-
TLC plates (e.g., silica gel 60)
-
TLC developing solvent (e.g., 1-butanol/acetic acid/water, 3:1:1, v/v/v)
-
Phosphorimager or scintillation counter
Procedure:
-
Kinase Reaction:
-
Set up the kinase reaction as described in Protocol 2, but use unlabeled sphingosine and [γ-³²P]ATP.
-
Incubate at 37°C for 20-30 minutes.
-
-
Lipid Extraction and TLC Separation:
-
Stop the reaction and extract the lipids using a suitable solvent system (e.g., chloroform/methanol/HCl).
-
Spot the lipid extract onto a TLC plate.
-
Develop the TLC plate in the developing solvent to separate S1P from other lipids and unreacted ATP.
-
-
Detection and Quantification:
-
Dry the TLC plate and expose it to a phosphor screen or use autoradiography.
-
Quantify the radiolabeled S1P spot using a phosphorimager. Alternatively, the spot can be scraped from the plate and the radioactivity measured by scintillation counting.
-
-
Data Analysis:
-
The amount of radioactivity incorporated into S1P is directly proportional to the SPHK activity.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Conclusion
The protocols and data presented in these application notes provide a comprehensive resource for researchers investigating the activity of sphingosine kinases and the inhibitory effects of compounds such as this compound. The choice of assay will depend on the specific research question and available resources. For high-throughput screening of inhibitors, the luminescence-based and fluorescence-based assays are generally preferred due to their speed and simplicity. The radiolabeled assay, while more labor-intensive, offers high sensitivity and is considered a gold standard for detailed kinetic studies. By utilizing these methods, researchers can further elucidate the role of sphingosine kinases in various physiological and pathological processes and advance the development of novel therapeutics targeting this important enzyme class.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of this compound, a dual-targeted inhibitor of sphingosine kinase and microtubule polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journal.med.tohoku.ac.jp [journal.med.tohoku.ac.jp]
- 6. This compound, a Sphingosine Kinases 1/2 Inhibitor, Suppresses Cell Viability, Invasion, and AKT/mTOR Signaling Pathway, and Shows Synergistic Cytotoxic Effects with Sorafenib in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. echelon-inc.com [echelon-inc.com]
- 8. Fluorescence-based assay of sphingosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A rapid assay for assessment of sphingosine kinase inhibitors and substrates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Analyzing Akt/mTOR Pathway Downregulation by SKI-349 using Western Blot
Introduction
SKI-349 is a novel small molecule inhibitor with dual-targeting capabilities, acting on both Sphingosine Kinase 1 and 2 (SPHK1/2) and microtubule assembly. The Akt/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and growth, and its aberrant activation is a common feature in many cancers. This compound has been shown to suppress the Akt/mTOR signaling pathway, making it a promising candidate for cancer therapy.
These application notes provide a detailed protocol for the analysis of the Akt/mTOR pathway in response to this compound treatment using Western blotting. The primary readout of this assay is the change in the phosphorylation status of key proteins in the pathway, namely Akt and mTOR, relative to their total protein levels.
Mechanism of Action
This compound inhibits SPHK1 and SPHK2, which are enzymes that catalyze the formation of sphingosine-1-phosphate (S1P). The inhibition of SPHK by this compound is hypothesized to suppress the Akt/mTOR pathway through two primary mechanisms:
-
Ceramide Accumulation: Inhibition of SPHK leads to an accumulation of its substrate, ceramide. Elevated ceramide levels can activate protein phosphatases, such as PP1 and PP2A, which in turn dephosphorylate and inactivate Akt, leading to the downregulation of the Akt/mTOR cascade.
-
S1P Reduction: SPHK inhibition also leads to a decrease in the levels of S1P. S1P is a signaling lipid that can activate the Akt/mTOR pathway. Therefore, a reduction in S1P levels contributes to the suppression of this pathway.
Data Presentation
The following tables summarize the dose-dependent effect of this compound on the phosphorylation of Akt and mTOR in hepatocellular carcinoma (HCC) cell lines, Huh7 and Hep3B, as demonstrated by Western blot analysis.
Table 1: Effect of this compound on the Ratio of p-Akt to Akt
| Cell Line | This compound Concentration (µM) | Fold Change vs. Control (p-Akt/Akt) |
| Huh7 | 1 | ↓ |
| 2 | ↓↓ | |
| 4 | ↓↓↓ | |
| 8 | ↓↓↓↓ | |
| Hep3B | 2 | ↓ |
| 4 | ↓↓ | |
| 8 | ↓↓↓ |
Table 2: Effect of this compound on the Ratio of p-mTOR to mTOR
| Cell Line | This compound Concentration (µM) | Fold Change vs. Control (p-mTOR/mTOR) |
| Huh7 | 2 | ↓ |
| 4 | ↓↓ | |
| 8 | ↓↓↓ | |
| Hep3B | 2 | ↓ |
| 4 | ↓↓ | |
| 8 | ↓↓↓ |
(Note: The number of arrows indicates the relative magnitude of the decrease.)
Signaling Pathway and Experimental Workflow
Caption: this compound inhibits SPHK1/2, downregulating the Akt/mTOR pathway.
Formulation of SKI-349 for In Vivo Administration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the formulation of SKI-349, a potent dual inhibitor of sphingosine kinase 1/2 (SphK1/2) and microtubule assembly, for in vivo administration. The following protocols are based on established methods for structurally similar compounds and publicly available data on this compound's properties.
Introduction
This compound (CAS: 727686-80-8) is a small molecule inhibitor with the chemical formula C19H19N3O4S and a molecular weight of 385.44 g/mol .[1] It has demonstrated anti-cancer activity in preclinical models, including non-small cell lung cancer (NSCLC) xenografts, where administration of 10 mg/kg inhibited tumor growth.[1][2] Proper formulation is critical for ensuring the bioavailability and efficacy of this compound in in vivo studies. This document outlines recommended procedures for the preparation of this compound formulations suitable for administration in animal models.
This compound Properties
A summary of the relevant quantitative data for this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Weight | 385.44 g/mol | [1] |
| Chemical Formula | C19H19N3O4S | [1] |
| CAS Number | 727686-80-8 | [1] |
| Solubility | 125 mg/mL in DMSO | [1] |
| In Vivo Dosage | 10 mg/kg in nude mice (NSCLC xenograft) | [1][2] |
Signaling Pathway of this compound
The diagram below illustrates the proposed signaling pathway affected by this compound. As a dual inhibitor, it targets both Sphingosine Kinase 1 and 2 (SphK1/2), key enzymes in the sphingolipid metabolism pathway. Inhibition of SphK1/2 leads to a decrease in the pro-survival signaling molecule sphingosine-1-phosphate (S1P) and an accumulation of pro-apoptotic ceramide. Additionally, this compound disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
The following protocols are recommended for the formulation of this compound for in vivo administration, based on methods used for the structurally related compound SKI-178. Researchers should optimize the formulation based on their specific experimental needs and animal models.
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
1,2-Propanediol (Propylene Glycol)
-
Tween-20
-
5% Dextrose solution in sterile water
-
Hydroxypropyl-β-cyclodextrin (HPβCD)
-
Sterile, pyrogen-free water for injection
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles
Formulation Protocol 1: Propanediol, Tween-20, Dextrose (PTD) Vehicle
This formulation is suitable for intravenous or retro-orbital injection.
Experimental Workflow:
Caption: Workflow for preparing this compound with PTD vehicle.
Procedure:
-
Prepare a stock solution of this compound in DMSO. Based on its high solubility (125 mg/mL), a concentrated stock solution (e.g., 50-100 mg/mL) can be prepared.
-
Calculate the required volume of stock solution for the desired final concentration and total volume.
-
Prepare the PTD vehicle. In a sterile tube, mix the vehicle components in the following ratio:
-
30% 1,2-Propanediol
-
5% Tween-20
-
65% 5% Dextrose solution
-
-
Prepare the final formulation. a. In a sterile tube, add the calculated volume of the this compound DMSO stock solution. b. Add the 1,2-Propanediol and Tween-20 components of the vehicle. c. Vortex thoroughly to ensure complete mixing. d. Add the 5% Dextrose solution to reach the final desired volume. e. Vortex again to ensure a homogenous solution.
-
Administer the formulation immediately after preparation. If not used immediately, store at 4°C for a short period, protecting from light. Visually inspect for any precipitation before administration.
Formulation Protocol 2: Hydroxypropyl-β-cyclodextrin (HPβCD) Vehicle
This formulation is suitable for intraperitoneal or intravenous injection and can improve the solubility of hydrophobic compounds.
Experimental Workflow:
Caption: Workflow for preparing this compound with HPβCD vehicle.
Procedure:
-
Prepare a 45% (w/v) HPβCD solution. Dissolve 45 g of HPβCD in 100 mL of sterile water. Gentle heating and stirring may be required to fully dissolve the cyclodextrin. Allow the solution to cool to room temperature.
-
Prepare a stock solution of this compound in DMSO as described in Protocol 1.
-
Prepare the final formulation. a. In a sterile tube, add the calculated volume of the this compound DMSO stock solution. b. Slowly add the 45% HPβCD solution while vortexing to the desired final volume. The amount of DMSO should be kept to a minimum, ideally less than 5% of the total volume. c. If the solution is not clear, sonicate in a water bath for 5-10 minutes or until the solution clarifies.
-
Administer the formulation immediately after preparation. Visually inspect for any precipitation before administration.
Important Considerations
-
Vehicle Toxicity: Always administer the vehicle alone to a control group of animals to assess any potential toxicity or effects of the formulation components.
-
Route of Administration: The choice of formulation may depend on the intended route of administration (e.g., intravenous, intraperitoneal, oral). The protocols provided are generally suitable for parenteral routes.
-
Stability: Formulations of this compound should be prepared fresh before each use. If short-term storage is necessary, keep the solution at 4°C and protected from light. Long-term storage of the formulated drug is not recommended.
-
pH: For some applications, it may be necessary to adjust the pH of the final formulation to a physiological range (pH 7.2-7.4).
-
Filtration: For intravenous administration, it is recommended to filter the final formulation through a 0.22 µm sterile filter to remove any potential particulates.
These protocols provide a starting point for the in vivo formulation of this compound. Researchers are encouraged to perform pilot studies to determine the optimal formulation and dosage for their specific animal model and experimental design.
References
Troubleshooting & Optimization
troubleshooting SKI-349 insolubility in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the dual sphingosine kinase (SPHK) and microtubule polymerization inhibitor, SKI-349. The primary focus of this guide is to address challenges related to the compound's insolubility in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in my aqueous buffer (e.g., PBS, cell culture medium). What is the recommended solvent?
A1: this compound is a hydrophobic molecule with low aqueous solubility. The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (DMSO).[1][2] It is advisable to prepare a high-concentration stock solution in 100% DMSO, which can then be serially diluted to the final working concentration in your aqueous experimental buffer or cell culture medium.
Q2: What is the maximum concentration of DMSO that can be used in cell-based assays?
A2: High concentrations of DMSO can be toxic to cells. It is a common practice to keep the final concentration of DMSO in cell culture media below 0.5%, and ideally at 0.1% or lower, to minimize cytotoxic effects. Always include a vehicle control (media with the same final concentration of DMSO without the inhibitor) in your experiments to account for any effects of the solvent.
Q3: After diluting my DMSO stock of this compound into my aqueous solution, I observe precipitation. How can I prevent this?
A3: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue with hydrophobic compounds. Here are several troubleshooting steps:
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to a large volume of aqueous buffer. Instead, perform serial dilutions in your buffer or medium.
-
Vortexing/Mixing: Ensure thorough mixing immediately after adding the this compound solution to the aqueous buffer.
-
Warm the Aqueous Solution: Gently warming your buffer or medium to 37°C before adding the compound can sometimes improve solubility.
-
Sonication: In some cases, brief sonication of the final solution can help to dissolve small precipitates, but caution should be exercised as this can potentially degrade the compound or affect biological systems.
-
Lower the Final Concentration: If precipitation persists, you may need to lower the final working concentration of this compound in your experiment.
Q4: How should I store my this compound stock solution?
A4: this compound should be stored under specific conditions to maintain its stability.[1][2]
| Storage Conditions for this compound | |
| Form | Storage Temperature |
| Solid Powder | -20°C (long-term) or 4°C (short-term) |
| In DMSO | -80°C (up to 6 months) or -20°C (up to 1 month) |
Data compiled from multiple sources.[1][2]
It is highly recommended to aliquot the DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound and evaporation of the solvent, thereby altering the concentration.[1]
Troubleshooting Guide: this compound Insolubility
This guide provides a systematic approach to resolving issues with this compound solubility in aqueous solutions for in vitro experiments.
Problem: Precipitate forms immediately upon addition of this compound DMSO stock to aqueous buffer or media.
Potential Causes:
-
The concentration of this compound exceeds its solubility limit in the final aqueous solution.
-
The high concentration of the inhibitor in the DMSO stock is causing it to "crash out" when it comes into contact with the aqueous environment.
-
The temperature of the aqueous solution is too low.
Solutions:
-
Optimize the Dilution Method:
-
Prepare an intermediate dilution of the this compound DMSO stock in your cell culture medium or buffer before making the final dilution.
-
Add the this compound stock solution dropwise to the vortexing or stirring aqueous solution to facilitate rapid dispersion.
-
-
Adjust the Final Concentration:
-
Determine the highest tolerable final concentration of this compound that remains in solution. This may require a solubility test with a range of concentrations.
-
-
Temperature Control:
-
Ensure your aqueous buffer or cell culture medium is pre-warmed to 37°C before adding the this compound stock solution.
-
Problem: The this compound solution appears clear initially but becomes cloudy or forms a precipitate over time.
Potential Causes:
-
The compound is slowly precipitating out of the supersaturated solution.
-
Interaction with components in the cell culture medium (e.g., proteins in fetal bovine serum) is reducing solubility.
-
Changes in pH or temperature of the incubator.
Solutions:
-
Prepare Fresh Solutions: Prepare the final working solution of this compound immediately before use.
-
Serum Considerations: If using serum-containing media, try reducing the serum concentration or using a serum-free medium if your experimental design allows.
-
Use of Solubilizing Agents (for non-cell-based assays): For biochemical assays, the inclusion of detergents like Tween-20 or Pluronic F-68 at low concentrations (e.g., 0.01-0.1%) can help maintain the solubility of hydrophobic compounds. Note: These should be used with caution in cell-based assays as they can affect cell membranes.
Experimental Protocols
Protocol for Preparation of this compound Stock and Working Solutions for Cell Culture
Materials:
-
This compound (solid powder)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile, pyrogen-free pipette tips
-
Cell culture medium (pre-warmed to 37°C)
Procedure:
-
Preparation of a 10 mM Stock Solution in DMSO:
-
Calculation: The molecular weight of this compound is 385.44 g/mol . To prepare a 10 mM stock solution, dissolve 3.85 mg of this compound in 1 mL of DMSO.
-
Under sterile conditions (e.g., in a laminar flow hood), weigh out the required amount of this compound powder.
-
Add the appropriate volume of sterile DMSO to the vial containing the this compound powder.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C or brief sonication may be required to fully dissolve the compound.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the 10 mM stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
-
Preparation of a Working Solution for Cell Treatment (Example: 10 µM final concentration):
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
In a sterile tube, perform a serial dilution. For example, to achieve a final concentration of 10 µM in your cell culture plate, you can first prepare an intermediate dilution.
-
Intermediate Dilution (Optional but Recommended): Add 2 µL of the 10 mM stock solution to 198 µL of pre-warmed cell culture medium to get a 100 µM intermediate solution. Vortex gently.
-
Final Dilution: Add the required volume of the 100 µM intermediate solution to your cell culture wells to achieve the final concentration of 10 µM. For example, add 100 µL of the 100 µM solution to 900 µL of medium in a well.
-
Gently mix the contents of the well by pipetting up and down or by swirling the plate.
-
Always prepare a vehicle control by adding the same volume of DMSO-containing medium (without this compound) to control wells.
-
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Simplified SPHK/AKT/mTOR signaling pathway inhibited by this compound.
References
unexpected off-target effects of SKI-349 in cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the unexpected off-target effects of SKI-349. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: We are using this compound as a specific Sphingosine Kinase (SphK) 1/2 inhibitor, but we are observing significant mitotic arrest and cell death phenotypes that seem disproportionate to SphK inhibition alone. What could be the cause?
A1: this compound is a dual-targeted inhibitor, meaning it potently inhibits both Sphingosine Kinase 1/2 (SphK1/2) and microtubule polymerization.[1][2] If your research focus is solely on the effects of SphK inhibition, the anti-microtubule activity of this compound would be considered a significant off-target effect. This microtubule disruption leads to mitotic spindle assembly checkpoint arrest and can induce apoptosis independently of its effects on SphK.[1]
Q2: What are the known downstream signaling pathways affected by this compound beyond the direct inhibition of SphK1/2?
A2: In addition to its primary targets, this compound has been shown to modulate several downstream signaling pathways. These effects can be a combination of direct off-target interactions and consequences of its primary inhibitory activities. The key affected pathways include:
-
Akt/mTOR Pathway Inactivation: this compound treatment leads to the inactivation of the Akt/mTOR signaling pathway. This is likely a consequence of SphK inhibition, which leads to an accumulation of the pro-apoptotic lipid ceramide.[3][4]
-
JNK Activation: Treatment with this compound has been observed to cause the activation of c-Jun N-terminal kinase (JNK).[4] This activation is thought to be initiated by the accumulation of ceramide.[4]
-
BRD4 Downregulation: this compound has been shown to decrease the expression of Bromodomain-containing protein 4 (BRD4) and its dependent genes (e.g., Myc, cyclin D1).[4] The exact mechanism of this downregulation is still under investigation but may be a downstream consequence of the primary cellular stresses induced by the compound.
Q3: We observe an accumulation of ceramide in our cells treated with this compound. Is this an expected on-target effect?
A3: Yes, this is an expected on-target consequence of Sphingosine Kinase inhibition. SphK enzymes phosphorylate sphingosine to form sphingosine-1-phosphate (S1P). By inhibiting SphK, this compound blocks this conversion, leading to an accumulation of sphingosine and its precursor, ceramide.[4] This shift in the ceramide/S1P rheostat is a key mechanism of action for the pro-apoptotic effects of this compound.[3]
Q4: Is this compound selective for SphK1 over SphK2?
A4: this compound has been reported to be more potent towards SphK1, with an in-vitro IC50 of approximately 3 µM.[5] While one study did not observe significant inhibition of SphK2 at the tested concentrations, other studies have demonstrated that this compound does inhibit SphK2 activity in cell-based assays.[5][6] Therefore, it is best to consider this compound as a dual inhibitor of both SphK1 and SphK2.
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations of this compound against its primary targets. This data can be used to design experiments and interpret results.
| Target | Parameter | Value | Cell/System | Reference |
| Sphingosine Kinase 1 (SphK1) | IC50 | ~ 3 µM | Purified recombinant protein | [5] |
| Sphingosine Kinase 2 (SphK2) | Activity Inhibition | Dose-dependent | Huh7 and Hep3B cells | [6] |
| β-tubulin (Microtubule Polymerization) | IC50 (ITDRFCETSA) | ~ 25 nM | HEK-293 cells | [5] |
Experimental Protocols
Below are detailed methodologies for key experiments to investigate the on-target and off-target effects of this compound.
Microtubule Polymerization Assay (Cell-Based)
This protocol is to assess the microtubule-destabilizing effect of this compound in intact cells.
Materials:
-
Cells of interest (e.g., HEK-293, MOLM-13)
-
This compound, Vincristine (positive control for destabilization), Paclitaxel (positive control for stabilization)
-
Microplate reader
-
Reagents for quantitative cell-based microtubule assay (e.g., luminescence-based kits)
Procedure:
-
Seed cells in a 96-well microplate at a suitable density and incubate for 24 hours.
-
Treat the cells with a range of this compound concentrations (e.g., 1 nM to 10 µM) for 30 minutes at 37°C. Include vehicle control (DMSO), vincristine, and paclitaxel controls.
-
Follow the instructions of the quantitative cell-based microtubule assay kit to lyse the cells and measure the amount of polymerized tubulin.
-
The output is typically a luminescent or fluorescent signal that is proportional to the cellular microtubule content.
-
Plot the signal against the drug concentration to determine the IC50 for microtubule disruption.[7]
JNK Activation Assay (Western Blot)
This protocol describes how to measure the activation of JNK by detecting its phosphorylated form.
Materials:
-
Cells of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-JNK (Thr183/Tyr185), anti-total-JNK
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Treat cells with this compound (e.g., 5 µM) for a specified time (e.g., 12 hours).
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary anti-phospho-JNK antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
Strip the membrane and re-probe with an anti-total-JNK antibody to confirm equal loading.
BRD4 Expression Analysis (RT-qPCR)
This protocol is for quantifying the mRNA expression level of BRD4 upon treatment with this compound.
Materials:
-
Cells of interest
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for BRD4 and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
Treat cells with this compound for the desired time and concentration.
-
Extract total RNA from the cells using an RNA extraction kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform real-time qPCR using the specific primers for BRD4 and the housekeeping gene.
-
Analyze the data using the ΔΔCt method to determine the relative expression of BRD4 mRNA in treated versus untreated cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol allows for the detection and quantification of apoptotic and necrotic cells following this compound treatment.
Materials:
-
Cells of interest
-
This compound
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound for the desired duration (e.g., 72 hours).
-
Collect both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.[8]
-
Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Ceramide Accumulation Assay
This protocol provides a general workflow for measuring changes in cellular ceramide levels.
Materials:
-
Cells of interest
-
This compound
-
Lipid extraction solvents (e.g., chloroform, methanol)
-
Internal standards for ceramide species
-
Access to liquid chromatography-mass spectrometry (LC-MS)
Procedure:
-
Treat cells with this compound.
-
Harvest the cells and perform a lipid extraction.
-
Spike the samples with internal standards for normalization.
-
Dry the lipid extracts and reconstitute in an appropriate solvent.
-
Analyze the samples by LC-MS to identify and quantify different ceramide species.[9]
-
Normalize the results to the internal standards and total protein or phosphate content.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Signaling pathways affected by this compound.
Caption: General workflow for investigating this compound effects.
References
- 1. Development of this compound, a dual-targeted inhibitor of sphingosine kinase and microtubule polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]
- 3. journal.med.tohoku.ac.jp [journal.med.tohoku.ac.jp]
- 4. Targeting sphingosine kinase 1/2 by a novel dual inhibitor this compound suppresses non-small cell lung cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of this compound, a Dual-Targeted Inhibitor of Sphingosine Kinase and Microtubule Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a Sphingosine Kinases 1/2 Inhibitor, Suppresses Cell Viability, Invasion, and AKT/mTOR Signaling Pathway, and Shows Synergistic Cytotoxic Effects with Sorafenib in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative analysis of the effect of microtubule-targeting drugs on the microtubule cytoskeleton of breast cancer cells with different invasive properties [comptes-rendus.academie-sciences.fr]
- 8. Apoptosis Protocols | USF Health [health.usf.edu]
- 9. researchgate.net [researchgate.net]
Technical Support Center: SKI-349 Cell Proliferation Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in cell proliferation assays using the dual sphingosine kinase (SphK1/2) and microtubule polymerization inhibitor, SKI-349.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a dual-targeted inhibitor. It competitively inhibits sphingosine kinases 1 and 2 (SphK1/2), key enzymes in the sphingolipid signaling pathway that produce the pro-proliferative molecule sphingosine-1-phosphate (S1P).[1][2] By inhibiting SphK1/2, this compound leads to an accumulation of pro-apoptotic ceramides and a reduction in S1P levels.[1] Additionally, this compound acts as a microtubule disrupting agent (MDA), which can lead to mitotic arrest and induction of apoptosis.[3]
Q2: Which signaling pathways are affected by this compound?
A2: The primary signaling pathway inhibited by this compound is the PI3K/AKT/mTOR pathway, which is downstream of S1P receptor activation.[1][4] Inhibition of this pathway leads to decreased cell proliferation, survival, and invasion.[1][4] this compound has also been shown to induce JNK activation and downregulate BRD4 expression in some cancer cell lines.[2]
Q3: What are the typical concentrations of this compound used in cell proliferation assays?
A3: The effective concentration of this compound can vary depending on the cell line and assay duration. Published studies have shown effective concentrations in the range of 1 µM to 8 µM for hepatocellular carcinoma cell lines (Huh7 and Hep3B) in assays conducted over 24 hours.[1][4] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: How should I prepare and store this compound?
A4: this compound is typically dissolved in a solvent like DMSO to create a stock solution. For storage, it is recommended to aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5] Refer to the manufacturer's data sheet for specific solubility and stability information.
Troubleshooting Guide: Inconsistent Results in this compound Cell Proliferation Assays
Issue 1: High variability between replicate wells.
| Potential Cause | Recommended Solution |
| Uneven cell seeding | Ensure a homogeneous single-cell suspension before seeding. Mix the cell suspension gently but thoroughly before and during plating. When using multi-channel pipettes, ensure consistent volume in all tips. |
| Edge effects in multi-well plates | Evaporation from wells on the perimeter of the plate can concentrate media components and affect cell growth. To mitigate this, avoid using the outer wells for experimental samples. Instead, fill them with sterile PBS or media to maintain humidity. |
| Inconsistent this compound concentration | Ensure the stock solution is completely thawed and mixed before dilution. When preparing serial dilutions, vortex or pipette mix thoroughly between each dilution step. |
| Cell clumping | Ensure complete dissociation of cells during passaging. If clumping persists, consider using a cell strainer or treating with a low concentration of a chelating agent like EDTA. |
| Pipetting errors | Calibrate pipettes regularly. Use appropriate pipette sizes for the volumes being dispensed. When adding reagents, ensure the pipette tip is below the surface of the liquid to avoid bubbles and inaccurate dispensing. |
Issue 2: Weaker than expected inhibition of cell proliferation.
| Potential Cause | Recommended Solution |
| Sub-optimal this compound concentration | The IC50 of this compound can vary significantly between cell lines. Perform a dose-response curve with a wider range of concentrations to determine the optimal inhibitory concentration for your specific cells. |
| Degradation of this compound | Avoid multiple freeze-thaw cycles of the stock solution by preparing single-use aliquots. Protect the stock solution and working solutions from light. |
| High cell seeding density | If cells become over-confluent during the assay, the inhibitory effect of the compound may be masked. Optimize the initial cell seeding density to ensure cells are in the exponential growth phase throughout the experiment. |
| Cell line resistance | The target cell line may have intrinsic or acquired resistance to SphK or microtubule inhibitors. Consider using a positive control compound with a similar mechanism of action to validate the assay. |
| Serum interference | Components in fetal bovine serum (FBS) can sometimes interact with and reduce the effective concentration of the compound. Consider reducing the serum concentration during the treatment period, if compatible with cell health. |
Issue 3: Discrepancies between different proliferation assays (e.g., CCK-8 vs. EdU).
| Potential Cause | Recommended Solution |
| Different biological principles of assays | CCK-8/WST-8 assays measure metabolic activity, which is an indirect measure of cell viability and proliferation.[6] EdU assays directly measure DNA synthesis.[1][7] It's possible for a compound to affect metabolic activity without immediately impacting DNA synthesis, or vice versa. |
| This compound's dual mechanism of action | As a microtubule inhibitor, this compound can cause cell cycle arrest at the G2/M phase.[8][9] Cells arrested in G2/M may still be metabolically active, leading to a weaker effect in a CCK-8 assay compared to an EdU assay which measures DNA replication (S-phase). |
| CCK-8 assay interference | The CCK-8 reagent itself can alter cellular metabolism, particularly glycolysis and the pentose phosphate pathway.[10][11] This could confound the results when studying a compound that also impacts metabolic pathways. Consider using a direct cell counting method or a different type of viability assay for comparison. |
Experimental Protocols
Cell Viability Assessment using CCK-8 Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
CCK-8 Reagent Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C until a visible color change is observed.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (media only with CCK-8). Calculate the percentage of cell viability relative to the vehicle control.
Cell Proliferation Assessment using EdU Staining Assay
-
Cell Seeding and Treatment: Seed cells on coverslips in a multi-well plate and treat with this compound as described for the CCK-8 assay.
-
EdU Incorporation: Two hours before the end of the treatment period, add EdU (5-ethynyl-2´-deoxyuridine) to the culture medium at a final concentration of 10 µM.[1]
-
Fixation: At the end of the incubation, remove the medium and wash the cells with PBS. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[1]
-
Permeabilization: Wash the cells twice with 3% BSA in PBS. Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.[12]
-
Click-iT® Reaction: Wash the cells with 3% BSA in PBS. Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions, containing a fluorescent azide. Add the reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.
-
Nuclear Staining: Wash the cells with PBS. Counterstain the nuclei with Hoechst 33342 or DAPI.
-
Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Data Analysis: Quantify the percentage of EdU-positive cells (proliferating cells) relative to the total number of cells (Hoechst/DAPI-positive cells).
Visualizations
Caption: this compound dual mechanism of action.
Caption: Troubleshooting workflow for inconsistent results.
References
- 1. journal.med.tohoku.ac.jp [journal.med.tohoku.ac.jp]
- 2. researchgate.net [researchgate.net]
- 3. Development of this compound, a dual-targeted inhibitor of sphingosine kinase and microtubule polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a Sphingosine Kinases 1/2 Inhibitor, Suppresses Cell Viability, Invasion, and AKT/mTOR Signaling Pathway, and Shows Synergistic Cytotoxic Effects with Sorafenib in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cell Function | Abnormal CCK-8 Experimental Results? This Article Will Help You Troubleshoot [elabscience.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Microtubule Depolymerization by Kinase Inhibitors: Unexpected Findings of Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Microtubule Depolymerization by Kinase Inhibitors: Unexpected Findings of Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell via Cell Viability Assay Changes Cellular Metabolic Characteristics by Intervening with Glycolysis and Pentose Phosphate Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell via Cell Viability Assay Changes Cellular Metabolic Characteristics by Intervening with Glycolysis and Pentose Phosphate Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Click-iT EdU Imaging Cell Proliferation Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
minimizing cytotoxicity of SKI-349 in normal cells
Welcome to the technical support center for SKI-349. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound, with a specific focus on understanding and minimizing potential cytotoxicity in normal cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a dual-targeted inhibitor. Its primary mechanism involves the inhibition of sphingosine kinase 1 and 2 (SphK1/2). This inhibition leads to an increase in the cellular levels of pro-apoptotic ceramides and a decrease in the pro-survival molecule sphingosine-1-phosphate (S1P). This shift in the ceramide/S1P balance disrupts the downstream AKT/mTOR signaling pathway, ultimately leading to apoptosis in cancer cells.[1][2] Additionally, this compound has been reported to act as a microtubule disrupting agent, which can induce mitotic spindle assembly checkpoint arrest, contributing to its cytotoxic effects in malignant cells.[3]
Q2: Does this compound show cytotoxicity towards normal, non-cancerous cells?
A2: Published studies have indicated that this compound exhibits a favorable selectivity for cancer cells. For instance, research on non-small cell lung cancer (NSCLC) demonstrated that this compound was non-cytotoxic to normal human lung epithelial cells at concentrations that were effective against NSCLC cells.[1][3] Similarly, another study reported that this compound did not induce significant cytotoxicity or apoptosis in non-cancerous cervical epithelial cells.[4] This suggests a promising therapeutic window for the compound. However, cytotoxicity can be cell-type dependent, and it is always recommended to evaluate the effect of this compound on a relevant normal cell line in your specific experimental context.
Q3: What is a selectivity index and how do I interpret it for this compound?
A3: The selectivity index (SI) is a quantitative measure of a compound's preferential cytotoxicity towards cancer cells over normal cells. It is calculated as the ratio of the IC50 (the concentration that inhibits 50% of cell viability) in a normal cell line to the IC50 in a cancer cell line.
SI = IC50 (Normal Cells) / IC50 (Cancer Cells)
A selectivity index greater than 1.0 suggests that the compound is more toxic to cancer cells than to normal cells. Often, an SI value greater than 2 or 3 is considered indicative of promising selective activity. While comprehensive SI data for this compound across a wide range of normal cell lines is not yet available, the qualitative data suggests it would have a favorable SI in many contexts.
Q4: What concentration range of this compound should I use in my experiments?
A4: The effective concentration of this compound is cell-type dependent. In various cancer cell lines, including hepatocellular carcinoma and non-small cell lung cancer, concentrations in the range of 1-10 µM have been shown to effectively reduce cell viability and induce apoptosis.[1][5] For initial experiments, it is advisable to perform a dose-response curve starting from a low concentration (e.g., 0.1 µM) up to a higher concentration (e.g., 25 µM) to determine the optimal concentration for your specific cancer and normal cell lines.
Troubleshooting Guide: Unexpected Cytotoxicity in Normal Cells
If you observe unexpected levels of cytotoxicity in your normal cell lines when using this compound, please consult the following guide.
dot
Caption: Troubleshooting workflow for unexpected this compound cytotoxicity.
Data on this compound Cytotoxicity
The following table summarizes the available data on the cytotoxic effects of this compound. A direct, comprehensive comparison of IC50 values in a panel of cancer versus normal cell lines is limited in the current literature. However, existing studies indicate a high degree of selectivity for cancer cells.
| Cell Line Type | Specific Cell Line | IC50 Value (µM) | Reference / Notes |
| Cancer | pNSCLC-1 (primary NSCLC) | ~5 | [3] |
| A549 (NSCLC) | ~5 | [3] | |
| H1975 (NSCLC) | ~5 | [3] | |
| Huh7 (Hepatocellular Carcinoma) | Dose-dependent decrease in viability (1-8 µM) | [5] | |
| Hep3B (Hepatocellular Carcinoma) | Dose-dependent decrease in viability (2-8 µM) | [5] | |
| HL-60 (Promyelocytic Leukemia) | 0.022 | [2] | |
| CCRF-CEM (Leukemia) | 0.010 | [2] | |
| MOLT-4 (Leukemia) | 0.037 | [2] | |
| HeLa (Cervical Cancer) | 0.052 | [2] | |
| Normal | Human Lung Epithelial Cells | Non-cytotoxic at effective concentrations | [1][3] |
| Non-cancerous Cervical Epithelial Cells | No significant cytotoxicity observed | [4] |
Key Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
dot
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting sphingosine kinase 1/2 by a novel dual inhibitor this compound suppresses non-small cell lung cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journal.med.tohoku.ac.jp [journal.med.tohoku.ac.jp]
- 5. This compound, a Sphingosine Kinases 1/2 Inhibitor, Suppresses Cell Viability, Invasion, and AKT/mTOR Signaling Pathway, and Shows Synergistic Cytotoxic Effects with Sorafenib in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to SKI-349 in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the dual-targeted inhibitor SKI-349 in cancer cell lines.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding this compound resistance.
Q1: What is this compound and what is its mechanism of action?
This compound is a dual-targeted inhibitor that simultaneously targets sphingosine kinase 1/2 (SphK1/2) and microtubule assembly.[1] Its mechanism of action involves:
-
Inhibition of SphK1/2: this compound blocks the activity of SphK1/2, enzymes that produce the pro-survival signaling lipid sphingosine-1-phosphate (S1P).[2][3] Inhibition of SphK leads to a decrease in S1P levels and an increase in the pro-apoptotic lipid ceramide.[4] This shift in the ceramide/S1P ratio induces apoptosis.
-
Disruption of Microtubule Polymerization: this compound also acts as a microtubule-destabilizing agent, leading to mitotic arrest and subsequent apoptosis.[1]
-
Downregulation of Pro-Survival Signaling: this compound has been shown to inhibit the AKT/mTOR signaling pathway, a critical pathway for cancer cell growth and survival.[5][6]
Q2: My cancer cell line, which was initially sensitive to this compound, is now showing reduced sensitivity. What are the potential mechanisms of resistance?
While specific resistance mechanisms to this compound have not been extensively documented, based on its dual-targeting nature, potential resistance mechanisms can be extrapolated from inhibitors with similar targets:
-
Alterations in Sphingolipid Metabolism:
-
Overexpression of SphK1/2: Increased expression of the target enzymes can lead to higher S1P production, thereby counteracting the inhibitory effect of this compound.[4]
-
Activation of Bypass Signaling Pathways: Upregulation of alternative pro-survival pathways, such as the NF-κB pathway, can compensate for the inhibition of the AKT/mTOR pathway.[4]
-
-
Modifications in Microtubule Dynamics:
-
Tubulin Mutations: Mutations in the α- or β-tubulin subunits can alter the binding affinity of microtubule-targeting agents.[7]
-
Overexpression of Microtubule-Associated Proteins: Increased expression of proteins that regulate microtubule dynamics, such as Mitotic Centromere-Associated Kinesin (MCAK), can confer resistance by promoting microtubule depolymerization.[8]
-
-
Drug Efflux: Although initial studies suggest this compound is not a substrate for common drug efflux pumps like P-glycoprotein (MDR1), prolonged exposure could potentially lead to the upregulation of other ABC transporters.[9]
Q3: How can I experimentally investigate the mechanism of resistance in my cell line?
To elucidate the resistance mechanism, a series of experiments can be performed:
-
Target Expression Analysis: Use Western blotting or qRT-PCR to compare the expression levels of SphK1, SphK2, and different tubulin isotypes between your sensitive and resistant cell lines.
-
Signaling Pathway Analysis: Assess the activation status of key survival pathways like AKT/mTOR and NF-κB in both cell lines using Western blotting for phosphorylated and total protein levels.
-
Tubulin Polymerization Assay: Compare the effect of this compound on tubulin polymerization in cell lysates from sensitive and resistant cells.
-
Drug Efflux Assay: Utilize fluorescent substrates of ABC transporters (e.g., Rhodamine 123 for P-gp) to determine if there is increased drug efflux in the resistant cells.
-
Tubulin Sequencing: Sequence the tubulin genes in both cell lines to identify potential mutations.
Q4: What strategies can I employ to overcome this compound resistance?
Several strategies can be explored to circumvent resistance:
-
Combination Therapy:
-
Synergistic Drug Combinations: Combine this compound with other chemotherapeutic agents. For example, this compound has shown synergistic cytotoxic effects with sorafenib in hepatocellular carcinoma cells.[5][6]
-
Targeting Bypass Pathways: If a specific bypass pathway is identified (e.g., NF-κB), use an inhibitor for that pathway in combination with this compound.
-
-
Development of Next-Generation Inhibitors: If resistance is due to target mutations, novel inhibitors with different binding modes may be effective.
-
Modulating Sphingolipid Metabolism: Co-administration of agents that further increase ceramide levels could enhance the pro-apoptotic effects of this compound.
II. Troubleshooting Guides
This section provides troubleshooting for common experimental issues encountered when studying this compound resistance.
A. Cell Viability Assays (e.g., MTT, MTS)
Issue: High variability between replicate wells.
| Possible Cause | Troubleshooting Steps |
| Uneven cell seeding | Ensure a single-cell suspension before seeding. Mix the cell suspension between pipetting into wells. |
| Edge effects | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Inconsistent drug concentration | Prepare a master mix of the drug dilution to add to the wells to minimize pipetting errors. |
| Contamination | Regularly check cell cultures for any signs of contamination. |
Issue: IC50 value is significantly higher than expected in resistant cells.
| Possible Cause | Troubleshooting Steps |
| Development of resistance | This is the expected outcome. Proceed with experiments to investigate the mechanism of resistance. |
| Incorrect drug concentration | Verify the stock concentration and the dilution series. |
| Cell seeding density | Optimize the cell number to ensure they are in the logarithmic growth phase during the assay. |
B. Western Blotting
Issue: Weak or no signal for the protein of interest.
| Possible Cause | Troubleshooting Steps |
| Low protein expression | Increase the amount of protein loaded onto the gel. |
| Inefficient protein transfer | Verify transfer efficiency by staining the membrane with Ponceau S. Optimize transfer time and voltage. |
| Suboptimal antibody concentration | Titrate the primary and secondary antibody concentrations. |
| Inactive antibodies | Ensure proper storage of antibodies. Use a fresh aliquot. |
Issue: High background.
| Possible Cause | Troubleshooting Steps |
| Insufficient blocking | Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk). |
| Antibody concentration too high | Decrease the primary and/or secondary antibody concentration. |
| Inadequate washing | Increase the number and duration of wash steps. |
C. Co-Immunoprecipitation (Co-IP)
Issue: No interaction detected between bait and prey proteins.
| Possible Cause | Troubleshooting Steps |
| Weak or transient interaction | Perform in-vivo crosslinking before cell lysis to stabilize the interaction. |
| Harsh lysis buffer | Use a milder lysis buffer (e.g., without harsh detergents like SDS). |
| Incorrect antibody for IP | Ensure the antibody is validated for immunoprecipitation and recognizes the native protein conformation. |
| Epitope masking | The antibody binding site on the bait protein might be obscured by the interaction with the prey. Try using an antibody that targets a different epitope. |
Issue: High non-specific binding.
| Possible Cause | Troubleshooting Steps |
| Insufficient pre-clearing | Pre-clear the cell lysate with beads before adding the primary antibody to remove proteins that non-specifically bind to the beads. |
| Inadequate washing | Increase the number of washes and the stringency of the wash buffer (e.g., by slightly increasing the detergent concentration). |
| Antibody concentration too high | Use the minimum amount of antibody necessary for efficient pulldown. |
III. Experimental Protocols
Detailed protocols for key experiments are provided below.
A. Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (and/or combination drugs) for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle-only control.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
B. Western Blotting for AKT/mTOR Pathway
-
Cell Lysis: Lyse the treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AKT, AKT, p-mTOR, mTOR, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.
C. Co-Immunoprecipitation (Co-IP) to Investigate Protein-Protein Interactions
-
Cell Lysis: Lyse cells in a non-denaturing IP lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing: Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody against the "bait" protein overnight at 4°C.
-
Immune Complex Capture: Add protein A/G beads to the lysate and incubate for 2-4 hours at 4°C to capture the antibody-antigen complexes.
-
Washing: Pellet the beads and wash them several times with IP lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the "bait" and potential "prey" proteins.
IV. Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | This compound IC50 (µM) | Fold Resistance |
| Cancer Cell Line A (Sensitive) | 0.5 | - |
| Cancer Cell Line A (Resistant) | 5.0 | 10 |
| Cancer Cell Line B (Sensitive) | 1.2 | - |
| Cancer Cell Line B (Resistant) | 15.0 | 12.5 |
Table 2: Hypothetical Relative Protein Expression in Sensitive vs. Resistant Cells
| Protein | Sensitive Cells (Relative Expression) | Resistant Cells (Relative Expression) |
| SphK1 | 1.0 | 3.5 |
| p-AKT/Total AKT | 0.8 | 2.5 |
| β-tubulin | 1.0 | 1.1 |
V. Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for investigating this compound resistance.
References
- 1. Development of this compound, a dual-targeted inhibitor of sphingosine kinase and microtubule polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The emerging roles of sphingosine 1-phosphate and SphK1 in cancer resistance: a promising therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SPHINGOSINE KINASE INHIBITORS AND CANCER: SEEKING THE GOLDEN SWORD OF HERCULES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting NFκB mediated breast cancer chemoresistance through selective inhibition of sphingosine kinase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journal.med.tohoku.ac.jp [journal.med.tohoku.ac.jp]
- 6. This compound, a Sphingosine Kinases 1/2 Inhibitor, Suppresses Cell Viability, Invasion, and AKT/mTOR Signaling Pathway, and Shows Synergistic Cytotoxic Effects with Sorafenib in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. New insights into mechanisms of resistance to microtubule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
challenges in SKI-349 in vivo delivery and bioavailability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the dual sphingosine kinase (SphK1/2) and microtubule assembly inhibitor, SKI-349, in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound for in vivo administration?
A1: For in vivo studies, this compound has been successfully administered when dissolved in phosphate-buffered saline (PBS).[1] It is crucial to ensure complete dissolution and to prepare fresh solutions before each administration to avoid potential compound precipitation. For stock solutions, it is recommended to store them at -80°C for up to 6 months or -20°C for up to 1 month in a sealed, light-protected vial to prevent degradation from freeze-thaw cycles.[2]
Q2: What are the reported effective dosages of this compound in animal models?
A2: The effective dosage of this compound can vary depending on the cancer model being studied. In a non-small cell lung cancer (NSCLC) xenograft model, administration of 10 mg/kg of this compound has been shown to inhibit tumor growth.[1][3] In a murine model of acute myeloid leukemia (AML), this compound demonstrated therapeutic efficacy at doses as low as 1 mg/kg.
Q3: What is the established mechanism of action for this compound?
A3: this compound is a dual-targeted inhibitor. It acts by:
-
Inhibiting sphingosine kinase 1 and 2 (SphK1/2), which are critical enzymes in the sphingolipid signaling pathway. This inhibition leads to an accumulation of pro-apoptotic ceramides and a reduction in the pro-survival molecule sphingosine-1-phosphate (S1P).[1][3][4]
-
Disrupting microtubule polymerization, which induces a mitotic spindle assembly checkpoint arrest, leading to cancer cell death.[5]
This compound has been shown to suppress the AKT/mTOR signaling pathway, which is downstream of SphK activity, and to induce JNK activation and oxidative injury in cancer cells.[1][3][6][7]
Q4: Are there any known off-target effects for this compound?
A4: While this compound is designed as a dual-targeted inhibitor of SphK1/2 and microtubule polymerization, all small molecule inhibitors have the potential for off-target effects. However, studies have shown that this compound is non-cytotoxic to normal human lung epithelial cells, suggesting a degree of selectivity for cancer cells.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound precipitation in the vehicle during preparation or administration. | Low aqueous solubility of this compound, especially at higher concentrations. | While PBS has been used successfully, consider the use of co-solvents such as DMSO, PEG300, or Tween 80 for initial solubilization, followed by dilution in PBS or saline. Always perform a small-scale solubility test before preparing a large batch. Ensure the final concentration of the organic solvent is within acceptable limits for the animal model. |
| Lack of therapeutic efficacy at previously reported doses. | Suboptimal bioavailability, rapid metabolism, or development of resistance. | - Verify the identity and purity of your this compound compound. - Consider alternative administration routes (e.g., intraperitoneal vs. intravenous) that may alter the pharmacokinetic profile. - Increase the dosing frequency or concentration after conducting a dose-escalation study to assess for toxicity. - Investigate potential mechanisms of resistance in your model system. |
| Observed toxicity or adverse effects in animal models. | Off-target effects or vehicle toxicity. | - Perform a maximum tolerated dose (MTD) study to determine the optimal therapeutic window for your specific animal strain and model. - Include a vehicle-only control group to rule out any adverse effects from the formulation itself. - Monitor animals closely for signs of toxicity and adjust the dose or schedule accordingly. |
Quantitative Data Summary
Table 1: In Vitro IC50 Values for this compound
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Primary NSCLC Cells | Non-Small Cell Lung Cancer | ~5 | [4] |
Table 2: In Vivo Efficacy of this compound
| Cancer Model | Animal Model | Dose | Administration Route | Outcome | Reference |
| NSCLC Xenograft | Nude Mice | 10 mg/kg | Not Specified | Inhibition of tumor growth | [1][3] |
| MLL-AF9 AML | Murine Model | 1 mg/kg | Not Specified | 100% survival |
Experimental Protocols
Protocol 1: In Vivo Administration of this compound in an NSCLC Xenograft Model
-
Compound Preparation: this compound was dissolved in PBS. The exact concentration for the 10 mg/kg dosage would depend on the injection volume and the average weight of the mice.
-
Animal Model: Nude mice with established NSCLC xenografts.
-
Administration: The publication reporting this study does not specify the administration route (e.g., intraperitoneal, intravenous, or oral).
-
Monitoring: Tumor dimensions were measured regularly, and tumor volumes were calculated. At the end of the study, tumor tissues were analyzed for inhibition of downstream signaling pathways such as Akt-mTOR and JNK activation.[1]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. Targeting sphingosine kinase 1/2 by a novel dual inhibitor this compound suppresses non-small cell lung cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of this compound, a dual-targeted inhibitor of sphingosine kinase and microtubule polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journal.med.tohoku.ac.jp [journal.med.tohoku.ac.jp]
- 7. This compound, a Sphingosine Kinases 1/2 Inhibitor, Suppresses Cell Viability, Invasion, and AKT/mTOR Signaling Pathway, and Shows Synergistic Cytotoxic Effects with Sorafenib in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Sphingosine Kinase Inhibitors: SKI-349 vs. PF-543
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent sphingosine kinase inhibitors, SKI-349 and PF-543. The information presented is collated from publicly available experimental data to assist researchers in selecting the appropriate inhibitor for their specific needs.
Introduction
Sphingosine kinases (SPHKs) are critical enzymes in the sphingolipid signaling pathway, catalyzing the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P). This signaling axis is implicated in a multitude of cellular processes, including proliferation, survival, migration, and inflammation, making SPHKs attractive therapeutic targets for a range of diseases, notably cancer. This guide focuses on a comparative analysis of this compound, a dual SPHK1/2 and microtubule dynamics inhibitor, and PF-543, a highly potent and selective SPHK1 inhibitor.
Data Presentation: Quantitative Comparison of Inhibitor Potency
The following table summarizes the key quantitative data for this compound and PF-543, highlighting their distinct inhibitory profiles.
| Parameter | This compound | PF-543 |
| Target(s) | Sphingosine Kinase 1 (SPHK1), Sphingosine Kinase 2 (SPHK2), Microtubule Assembly | Sphingosine Kinase 1 (SPHK1) |
| IC50 (SPHK1) | Not explicitly reported, but described as having "log-fold enhancements" in SphK inhibition compared to SKI-178 (IC50 ~500 nM - 1 µM) | 2.0 nM[1][2] |
| IC50 (SPHK2) | Not explicitly reported, but functions as a dual inhibitor | >100-fold selectivity over SPHK1 |
| Ki (SPHK1) | Not Reported | 3.6 nM[1] |
| Mechanism of Action | Dual inhibitor of SPHK1/2 and microtubule polymerization | Reversible, sphingosine-competitive inhibitor of SPHK1[1][2] |
| Cellular Potency | Cytotoxic IC50 of 22 nM in HL-60 cells | Effective inhibitor of S1P formation in whole blood (IC50 = 26.7 nM)[1] |
Key Differentiators
This compound is characterized by its dual-targeting mechanism. As a derivative of SKI-178, it exhibits significantly enhanced potency in both SphK inhibition and overall cytotoxicity. Its ability to also disrupt microtubule dynamics presents a multi-pronged approach to cancer therapy, potentially overcoming resistance mechanisms associated with targeting a single pathway.
PF-543 stands out for its exceptional potency and selectivity for SPHK1.[1][2] This high degree of selectivity makes it an invaluable tool for specifically dissecting the role of SPHK1 in various biological processes. Its mechanism as a sphingosine-competitive inhibitor is well-characterized.[1][2]
Signaling Pathways and Mechanisms of Action
The diagram below illustrates the sphingolipid signaling pathway and the points of intervention for this compound and PF-543.
Caption: Sphingolipid pathway showing inhibition points.
Experimental Protocols
To aid in the design of future studies, a representative experimental protocol for a sphingosine kinase activity assay is provided below. This protocol is a composite based on commonly cited methodologies.
Sphingosine Kinase Activity Assay (Radiolabeled Method)
This protocol is adapted from methodologies utilizing [γ-³²P]ATP to measure kinase activity.
Materials:
-
Recombinant human SPHK1 or SPHK2
-
Sphingosine (substrate)
-
[γ-³²P]ATP
-
Kinase assay buffer (e.g., 20 mM Tris-HCl, pH 7.4, 20% glycerol, 1 mM β-mercaptoethanol, 1 mM EDTA, 20 mM ZnCl₂, 1 mM Na₃VO₄, 15 mM NaF, 0.5 mM 4-deoxypyridoxine)
-
ATP and MgCl₂ solution
-
Inhibitor compounds (this compound, PF-543) dissolved in DMSO
-
Reaction termination solution (e.g., 1N HCl)
-
Organic solvent for extraction (e.g., chloroform:methanol, 2:1)
-
Thin-layer chromatography (TLC) plates
-
Scintillation counter and vials
Procedure:
-
Prepare the kinase reaction mixture by combining the kinase assay buffer, sphingosine, and the inhibitor at various concentrations.
-
Add the recombinant SPHK enzyme to the reaction mixture and pre-incubate for a defined period (e.g., 10 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.
-
Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).
-
Terminate the reaction by adding the reaction termination solution.
-
Extract the lipids by adding the organic solvent, vortexing, and centrifuging to separate the phases.
-
Spot the organic (lower) phase onto a TLC plate and develop the chromatogram to separate S1P from unreacted sphingosine.
-
Visualize the radiolabeled S1P spots (e.g., by autoradiography).
-
Scrape the S1P spots into scintillation vials and quantify the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each inhibitor concentration relative to a DMSO control and determine the IC50 value.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for screening and characterizing sphingosine kinase inhibitors.
Caption: Workflow for SPHK inhibitor evaluation.
Conclusion
Both this compound and PF-543 are potent sphingosine kinase inhibitors with distinct profiles that make them suitable for different research applications. PF-543, with its high potency and selectivity for SPHK1, is an excellent tool for focused studies on the role of this specific isoform. In contrast, this compound's dual-targeting of SPHK1/2 and microtubule dynamics offers a broader, potentially more therapeutically robust mechanism for applications such as cancer research, where multi-pathway inhibition can be advantageous. The choice between these inhibitors will ultimately depend on the specific experimental goals and the biological system under investigation.
References
A Comparative Analysis of SKI-349 and Conventional Microtubule Targeting Agents in Cancer Research
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the novel dual-action inhibitor SKI-349 against established microtubule targeting agents (MTAs). This analysis is supported by experimental data on their mechanisms of action and cytotoxic effects, supplemented with detailed experimental protocols and visualizations to facilitate a deeper understanding of their therapeutic potential.
This compound is an innovative small molecule inhibitor with a unique dual mechanism of action, targeting both sphingosine kinase 1/2 (SphK1/2) and microtubule polymerization. This dual activity presents a promising strategy in cancer therapy by simultaneously disrupting critical signaling pathways and essential cytoskeletal dynamics. This guide contrasts this compound with conventional MTAs, including paclitaxel, vincristine, and colchicine, which are staples in various chemotherapy regimens.
Performance Comparison: Cytotoxicity
The cytotoxic potential of this compound has been evaluated against several cancer cell lines, demonstrating potent growth-inhibitory effects. A direct comparison with its predecessor, SKI-178, and the well-known MTA vincristine in the HL-60 human leukemia cell line reveals the enhanced potency of this compound. While direct head-to-head studies with a broader range of MTAs are limited, an indirect comparison of IC50 values across similar cancer cell lines provides valuable insights into its relative efficacy.
| Agent | Cell Line | IC50 (Cytotoxicity) | Reference |
| This compound | HL-60 | ~100 nM | [1] |
| SKI-178 | HL-60 | ~500 nM | [1] |
| Vincristine | HL-60 | Not explicitly stated, but this compound is shown to be effective in vincristine-resistant HL-60 cells | [1] |
| This compound | Huh7 (Liver Cancer) | Effective at 1-8 µM | [2][3][4] |
| This compound | Hep3B (Liver Cancer) | Effective at 1-8 µM | [2][3][4] |
| Paclitaxel | Huh-7 (Liver Cancer) | 8.4 nM | [5] |
| Paclitaxel | Hep3B (Liver Cancer) | 3.7 nM | [5] |
| Colchicine | HepG2 (Liver Cancer) | IC50 between 10-50 µM | [6] |
Note: The IC50 values for paclitaxel and colchicine are from separate studies and may not be directly comparable to this compound due to different experimental conditions.
Mechanism of Action: A Dual-Pronged Attack
This compound distinguishes itself from traditional MTAs by its ability to inhibit SphK1/2 in addition to disrupting microtubule dynamics. Sphingosine kinases are critical enzymes in the sphingolipid signaling pathway, producing sphingosine-1-phosphate (S1P), a potent signaling molecule involved in cell proliferation, survival, and migration. By inhibiting SphK1/2, this compound can disrupt these pro-survival signals.
Simultaneously, this compound acts as a microtubule destabilizing agent by binding to the colchicine site on tubulin, preventing its polymerization into microtubules.[1] This disruption of the microtubule network leads to cell cycle arrest, typically in the G2/M phase, and ultimately induces apoptosis.
In contrast, conventional MTAs primarily exert their effects through one of two mechanisms: stabilization or destabilization of microtubules.
Experimental Protocols
To facilitate reproducible research, detailed protocols for key assays are provided below.
Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method based on the reduction of MTT by mitochondrial dehydrogenases of viable cells into a purple formazan product.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)
-
Phosphate-buffered saline (PBS)
-
Test compounds (this compound, paclitaxel, etc.)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[7]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls.
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[8][9]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8][9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
In Vitro Tubulin Polymerization Assay
This fluorescence-based assay monitors the effect of compounds on the polymerization of purified tubulin in real-time.
Materials:
-
Purified tubulin (>99% pure)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution
-
Fluorescent reporter (e.g., DAPI)
-
Glycerol
-
Test compounds
-
Black 96-well plates
-
Fluorescence plate reader with temperature control
Procedure:
-
Reagent Preparation: Prepare a tubulin solution (e.g., 2 mg/mL) in ice-cold polymerization buffer containing GTP and the fluorescent reporter.[10][11]
-
Compound Addition: Add the test compounds at various concentrations to the wells of a pre-warmed (37°C) 96-well plate.[10]
-
Initiation of Polymerization: Add the tubulin solution to the wells to initiate polymerization.
-
Fluorescence Monitoring: Immediately begin monitoring the fluorescence intensity (e.g., excitation at 360 nm, emission at 450 nm) at 37°C for a set period (e.g., 60 minutes), taking readings every minute.[10]
-
Data Analysis: Plot the fluorescence intensity over time. The rate of polymerization and the maximum polymer mass can be determined and compared between treated and untreated samples.
Immunofluorescence Staining of Microtubules
This protocol allows for the visualization of the microtubule network within cells to observe the effects of MTAs.
Materials:
-
Cells grown on coverslips
-
Fixative (e.g., 4% paraformaldehyde or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., anti-α-tubulin or anti-β-tubulin)
-
Fluorescently-labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Mounting medium
Procedure:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with the desired compounds for the appropriate duration.
-
Fixation: Gently wash the cells with PBS and then fix them with the chosen fixative.[12][13]
-
Permeabilization: If using a cross-linking fixative like paraformaldehyde, permeabilize the cells to allow antibody entry.[12]
-
Blocking: Block non-specific antibody binding sites with blocking solution for 1 hour.[12]
-
Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in blocking solution overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and then incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash the cells, counterstain the nuclei with DAPI, and mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the microtubule network using a fluorescence or confocal microscope.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Materials:
-
Treated and untreated cells
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation.
-
Fixation: Wash the cells with PBS and then fix them by dropwise addition of cold 70% ethanol while vortexing gently. Incubate on ice for at least 30 minutes.[7][14][15]
-
Staining: Centrifuge the fixed cells, wash with PBS, and then resuspend in PI staining solution. Incubate for 30 minutes at room temperature in the dark.[7][14][15]
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer, measuring the fluorescence intensity of the PI signal.
-
Data Analysis: Use appropriate software to generate DNA content histograms and quantify the percentage of cells in each phase of the cell cycle. A sub-G1 peak can indicate the presence of apoptotic cells.
References
- 1. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 2. journal.med.tohoku.ac.jp [journal.med.tohoku.ac.jp]
- 3. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a Sphingosine Kinases 1/2 Inhibitor, Suppresses Cell Viability, Invasion, and AKT/mTOR Signaling Pathway, and Shows Synergistic Cytotoxic Effects with Sorafenib in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Paclitaxel Suppresses Hepatocellular Carcinoma Tumorigenesis Through Regulating Circ-BIRC6/miR-877-5p/YWHAZ Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization [mdpi.com]
- 10. In vitro tubulin polymerization assay [bio-protocol.org]
- 11. maxanim.com [maxanim.com]
- 12. An innovative strategy to obtain extraordinary specificity in immunofluorescent labeling and optical super resolution imaging of microtubules - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06949A [pubs.rsc.org]
- 13. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. ucl.ac.uk [ucl.ac.uk]
Comparative Guide to Control Experiments for SKI-349 Microtubule Disruption Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SKI-349 with standard control compounds used in microtubule disruption studies. This compound is a novel dual-targeted inhibitor, affecting both sphingosine kinase (SphK) and microtubule polymerization.[1] This dual action offers a unique mechanism for inducing cancer cell death, making the selection of appropriate experimental controls crucial for accurate interpretation of its effects.
Introduction to this compound and Control Compounds
This compound distinguishes itself by not only disrupting microtubule dynamics but also by inhibiting SphK1 and SphK2. This inhibition leads to a decrease in the pro-survival lipid sphingosine-1-phosphate (S1P) and an increase in the pro-apoptotic sphingolipid ceramide.[2][3] This dual mechanism suggests that its cytotoxic effects may be more potent and complex than traditional microtubule targeting agents.
For robust microtubule disruption studies, it is essential to compare this compound against well-characterized agents with distinct mechanisms of action:
-
Paclitaxel (Taxol): A microtubule-stabilizing agent that promotes the assembly of tubulin into hyper-stable microtubules, leading to mitotic arrest and apoptosis.
-
Vincristine: A vinca alkaloid that destabilizes microtubules by binding to tubulin and preventing their polymerization, which also results in mitotic arrest and cell death.
-
Colchicine: A classic anti-mitotic agent that inhibits microtubule polymerization by binding to tubulin. Due to its toxicity, it is less commonly used as a cancer therapeutic but serves as a valuable tool in research.
Quantitative Comparison of Microtubule Inhibitors
The following tables summarize the comparative efficacy of this compound and standard microtubule inhibitors. Data is compiled from various studies to provide a quantitative overview of their effects on tubulin polymerization and cell viability.
Table 1: Inhibition of Tubulin Polymerization
| Compound | Concentration | Percent Inhibition/Stabilization | Cell Line/System | Reference |
| This compound | 500 nM | Disrupts microtubule network | MOLM-13 | [2] |
| Vincristine | 200 nM | Disrupts microtubule network | MOLM-13 | [2] |
| Paclitaxel | 100 nM | Stabilizes microtubule network | MOLM-13 | [2] |
| Colchicine | ~1 µM (IC50) | 50% inhibition | In vitro (40 µM tubulin) | [4] |
| Nocodazole | ~5 µM (IC50) | 50% inhibition | In vitro (40 µM tubulin) | [4] |
Table 2: Cytotoxicity (IC50 Values)
| Compound | Cell Line | IC50 (nM) | Reference |
| This compound | Huh7 | ~4 µM (estimated from viability data) | [5][6] |
| This compound | Hep3B | ~4 µM (estimated from viability data) | [5][6] |
| Vinblastine | HeLa | Not explicitly stated, but potent | [4] |
| Combretastatin-A4 | HeLa | 4.50 ± 0.76 | [4] |
| Nocodazole | HeLa | 350.00 ± 76.38 | [4] |
| Colchicine | HeLa | 786.67 ± 81.72 | [4] |
Signaling Pathways and Experimental Workflows
To visually represent the complex mechanisms and experimental procedures, the following diagrams are provided in the DOT language for use with Graphviz.
Signaling Pathway of this compound Dual Inhibition
Caption: Dual mechanism of this compound leading to apoptosis.
Experimental Workflow: Tubulin Polymerization Assay
Caption: Workflow for in vitro tubulin polymerization assay.
Experimental Workflow: Immunofluorescence Microscopy
Caption: Workflow for microtubule immunofluorescence.
Experimental Workflow: Cell Cycle Analysis
Caption: Workflow for cell cycle analysis by flow cytometry.
Experimental Workflow: Apoptosis Assay (Annexin V/PI Staining)
Caption: Workflow for apoptosis detection with Annexin V/PI.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of compounds on the assembly of purified tubulin into microtubules by monitoring changes in turbidity.
Materials:
-
Purified tubulin (>97% pure)
-
G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, 10% glycerol)
-
This compound and control compounds (Paclitaxel, Vincristine, Colchicine)
-
96-well, half-area, clear bottom plates
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Reconstitute lyophilized tubulin in G-PEM buffer to a final concentration of 3-5 mg/mL on ice. Keep on ice for immediate use.
-
Prepare serial dilutions of this compound and control compounds in G-PEM buffer.
-
Pre-warm the 96-well plate to 37°C in the microplate reader.
-
In the pre-warmed plate, add the test compounds to the designated wells.
-
Initiate the polymerization reaction by adding the cold tubulin solution to each well.
-
Immediately begin measuring the absorbance at 340 nm every 60 seconds for 60-90 minutes at 37°C.[3][7]
-
Plot the absorbance values against time to generate polymerization curves. Analyze the initial rate of polymerization (Vmax) and the maximum polymer mass.
Immunofluorescence Microscopy of Microtubules
This method allows for the visualization of the microtubule network within cells to assess the effects of compound treatment.
Materials:
-
Cells grown on glass coverslips
-
This compound and control compounds
-
Phosphate-buffered saline (PBS)
-
Fixative: Ice-cold methanol or 4% paraformaldehyde in PBS
-
Permeabilization buffer: 0.25% Triton X-100 in PBS
-
Blocking buffer: 3% Bovine Serum Albumin (BSA) in PBS
-
Primary antibody: Mouse anti-α-tubulin antibody
-
Secondary antibody: Fluorescently-labeled goat anti-mouse IgG
-
Nuclear stain: DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
Procedure:
-
Seed cells on sterile glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and control compounds for the desired time (e.g., 18-24 hours).
-
Gently wash the cells twice with warm PBS.
-
Fix the cells by incubating with ice-cold methanol for 10 minutes at -20°C or with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody and DAPI (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Mount the coverslips onto glass slides using mounting medium.
-
Visualize the microtubule network and nuclei using a fluorescence or confocal microscope.
Cell Cycle Analysis by Flow Cytometry
This technique quantifies the DNA content of cells to determine the proportion of the cell population in each phase of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cells in suspension
-
This compound and control compounds
-
PBS
-
Fixation solution: Ice-cold 70% ethanol
-
Staining solution: Propidium Iodide (PI) and RNase A in PBS
Procedure:
-
Seed cells in culture plates and treat with this compound and control compounds for a specified duration (e.g., 24 hours).
-
Harvest the cells (including any floating cells) and wash them once with cold PBS.
-
Resuspend the cell pellet in a small volume of cold PBS.
-
While gently vortexing, add the cell suspension dropwise into ice-cold 70% ethanol for fixation.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash the pellet with PBS to remove the ethanol.
-
Resuspend the cell pellet in the PI/RNase A staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer, exciting the PI at 488 nm and collecting the fluorescence emission at ~617 nm.
-
Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases.
Apoptosis Assay by Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells in suspension
-
This compound and control compounds
-
PBS
-
1X Annexin V Binding Buffer
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI)
Procedure:
-
Induce apoptosis by treating cells with this compound and control compounds for the desired time.
-
Harvest the cells (including the supernatant) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[8]
-
Add 5 µL of FITC-Annexin V and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (viable cells)
-
Annexin V+ / PI- (early apoptotic cells)
-
Annexin V+ / PI+ (late apoptotic/necrotic cells)
-
Annexin V- / PI+ (necrotic cells)
-
References
- 1. Development of this compound, a dual-targeted inhibitor of sphingosine kinase and microtubule polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sphingosine in apoptosis signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Sphingosine Kinases and Sphingosine 1-Phosphate Receptors: Signaling and Actions in the Cardiovascular System [frontiersin.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. journal.med.tohoku.ac.jp [journal.med.tohoku.ac.jp]
- 6. This compound, a Sphingosine Kinases 1/2 Inhibitor, Suppresses Cell Viability, Invasion, and AKT/mTOR Signaling Pathway, and Shows Synergistic Cytotoxic Effects with Sorafenib in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of SKI-349 Activity: A Comparative Guide to Assay Platforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various assay platforms for the cross-validation of SKI-349 activity. This compound is a potent dual inhibitor, targeting both sphingosine kinase 1 and 2 (SphK1/2) and microtubule polymerization.[1][2] This dual mechanism of action necessitates a multi-faceted approach to accurately characterize its bioactivity. This document outlines the experimental data from various studies, details the methodologies of key experiments, and presents signaling pathways and experimental workflows through clear visualizations.
Unveiling the Dual Action of this compound
This compound exerts its anti-cancer effects through two distinct mechanisms:
-
Inhibition of Sphingosine Kinases (SphK1/2): this compound blocks the activity of SphK1 and SphK2, enzymes that catalyze the formation of sphingosine-1-phosphate (S1P).[3] S1P is a critical signaling lipid that promotes cell survival, proliferation, and migration. By inhibiting these kinases, this compound disrupts the pro-survival AKT/mTOR signaling pathway.[4][5][6]
-
Disruption of Microtubule Polymerization: Similar to other microtubule-targeting agents, this compound interferes with the dynamics of microtubule assembly and disassembly. This disruption leads to mitotic arrest and ultimately, apoptosis.[2][7]
Quantitative Analysis of this compound Activity
The potency of this compound has been evaluated across various platforms, yielding quantitative data that underscores its efficacy. The following tables summarize key findings from different studies.
Table 1: Inhibition of Sphingosine Kinase Activity
| Assay Type | Target | Cell Line/System | IC50/Ki | Reference |
| Radiometric Assay | SphK1 | Recombinant Human | 1.3 µM (Ki) | [8] |
| Luminescence-based Assay | SphK1/2 | Huh7 and Hep3B cells | Dose-dependent decrease | [4][5] |
Table 2: Cellular Effects of this compound
| Assay Type | Effect Measured | Cell Line | IC50/Concentration | Reference |
| MTT Assay | Cytotoxicity | HL-60 | Not specified | [1] |
| Cell Viability Assay | Reduction in viability | Huh7 and Hep3B | 1-8 µM (dose-dependent) | [3][5] |
| EdU Staining Assay | Inhibition of proliferation | Huh7 and Hep3B | 2-8 µM (dose-dependent) | [5] |
| Transwell Assay | Inhibition of invasion | Huh7 and Hep3B | 1-8 µM (dose-dependent) | [5] |
| Apoptosis Assay (AV/PI staining) | Induction of apoptosis | Huh7 and Hep3B | 2-8 µM (dose-dependent) | [5] |
| Tubulin Polymerization Assay | Inhibition of microtubule formation | Bovine brain tubulin | Comparable to known inhibitors | [9] |
Experimental Protocols: A Closer Look
Accurate and reproducible data are the cornerstones of drug discovery. Below are detailed methodologies for key experiments used to characterize this compound's activity.
Sphingosine Kinase Activity Assays
1. Radiometric Assay (Traditional Method)
This assay directly measures the enzymatic activity of SphK by quantifying the incorporation of a radiolabeled phosphate group from [γ-³²P]ATP into sphingosine to produce [³²P]S1P.
-
Principle: Cell lysates or purified enzymes are incubated with sphingosine and [γ-³²P]ATP in the presence or absence of the inhibitor (this compound).
-
Procedure:
-
The reaction is initiated by adding [γ-³²P]ATP to a mixture containing the kinase source, sphingosine, and the inhibitor.
-
The reaction is allowed to proceed for a defined period at 37°C.
-
The reaction is stopped, and the lipids are extracted using an organic solvent system (e.g., chloroform/methanol).
-
The extracted lipids are separated by thin-layer chromatography (TLC).
-
The amount of radiolabeled S1P is quantified using autoradiography or a scintillation counter.[7]
-
-
Advantages: High sensitivity and direct measurement of enzymatic activity.
-
Disadvantages: Requires handling of radioactive materials, is labor-intensive, and can be semi-quantitative.[5]
2. Luminescence-Based Kinase Assay
This high-throughput method measures the amount of ATP remaining in the reaction, which is inversely proportional to kinase activity.
-
Principle: Sphingosine kinase consumes ATP to phosphorylate sphingosine. The remaining ATP is detected using a luciferase/luciferin system, which produces a luminescent signal.
-
Procedure:
-
Prepare a reaction mixture containing the sphingosine kinase, sphingosine, and varying concentrations of this compound.
-
Initiate the reaction by adding ATP and incubate at room temperature.
-
After the desired incubation time, add an ATP detection reagent (containing luciferase and luciferin).
-
Measure the luminescence using a plate reader.[4]
-
-
Advantages: High-throughput, non-radioactive, and provides quantitative data.
-
Disadvantages: Indirect measurement of kinase activity, potential for interference from compounds that affect luciferase.
Microtubule Polymerization Assays
1. Turbidity Assay
This is a simple, bulk measurement of microtubule assembly.
-
Principle: The polymerization of tubulin into microtubules causes the solution to become more turbid, which can be measured by an increase in optical density (absorbance) at 340 nm.[10][11]
-
Procedure:
-
Reconstituted tubulin is incubated with GTP in a temperature-controlled spectrophotometer.
-
The absorbance at 340 nm is monitored over time in the presence and absence of this compound.[9]
-
-
Advantages: Simple, high-throughput, and provides real-time kinetics of polymerization.
-
Disadvantages: Bulk measurement that does not provide information on individual microtubule dynamics.[10]
2. Cell-Based Immunofluorescence Imaging
This method visualizes the effect of the inhibitor on the microtubule network within intact cells.
-
Principle: Cells are treated with the inhibitor, fixed, and then stained with fluorescently labeled antibodies that specifically bind to tubulin. The structure of the microtubule network is then visualized using fluorescence microscopy.
-
Procedure:
-
Culture cells on coverslips and treat with this compound at various concentrations.
-
Fix the cells with a suitable fixative (e.g., paraformaldehyde).
-
Permeabilize the cells and incubate with a primary antibody against α-tubulin or β-tubulin.
-
Incubate with a fluorescently labeled secondary antibody.
-
Mount the coverslips on microscope slides and visualize the microtubule network using a confocal or fluorescence microscope.[9]
-
-
Advantages: Provides direct visualization of the inhibitor's effect in a cellular context.
-
Disadvantages: Lower throughput and provides qualitative or semi-quantitative data.
Visualizing the Molecular Landscape
To better understand the mechanisms and workflows discussed, the following diagrams have been generated.
Caption: this compound inhibits SphK1/2, blocking the pro-survival AKT/mTOR pathway.
Caption: A workflow for cross-validating this compound's dual activity.
Conclusion
The comprehensive characterization of a dual-targeted inhibitor like this compound requires the integration of data from multiple assay platforms. Biochemical assays, such as radiometric and luminescence-based methods, are essential for quantifying direct enzymatic inhibition of SphK1/2 and the effect on microtubule polymerization. These should be complemented by cell-based assays that confirm the inhibitor's activity in a more physiologically relevant context, including its impact on cell viability, signaling pathways, and the cellular microtubule network. By cross-validating results from these diverse platforms, researchers can build a robust and reliable profile of this compound's mechanism of action and therapeutic potential.
References
- 1. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of this compound, a dual-targeted inhibitor of sphingosine kinase and microtubule polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a Sphingosine Kinases 1/2 Inhibitor, Suppresses Cell Viability, Invasion, and AKT/mTOR Signaling Pathway, and Shows Synergistic Cytotoxic Effects with Sorafenib in Hepatocellular Carcinoma [jstage.jst.go.jp]
- 4. echelon-inc.com [echelon-inc.com]
- 5. Determination of Sphingosine Kinase Activity for Cellular Signaling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A rapid assay for assessment of sphingosine kinase inhibitors and substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sphingosine kinase 1 (SphK1) activity assay [bio-protocol.org]
- 8. Targeting the Sphingosine Kinase/Sphingosine 1-Phosphate Pathway in Disease: Review of Sphingosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring microtubule dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Unveiling the Dual-Threat: Experimental Confirmation of SKI-349's Two-Pronged Attack on Cancer
A comprehensive analysis of the experimental data demonstrates that SKI-349, a novel small molecule inhibitor, effectively combats cancer through a dual-action mechanism: the simultaneous inhibition of sphingosine kinases (SphK1/2) and the disruption of microtubule polymerization. This guide provides a detailed comparison of this compound's performance with its predecessors and other inhibitors, supported by experimental data and detailed protocols for researchers in drug development.
This compound has emerged as a potent anti-cancer agent, exhibiting significantly enhanced efficacy compared to its analog, SKI-178.[1] Its unique ability to target two distinct and critical cellular processes offers a synergistic approach to inducing cancer cell death, particularly in hematological malignancies like acute myeloid leukemia (AML) and solid tumors such as non-small cell lung cancer (NSCLC) and hepatocellular carcinoma (HCC).[1][2][3]
Performance Benchmarks: A Quantitative Comparison
The efficacy of this compound has been quantified across various cancer cell lines, demonstrating its superiority in both SphK inhibition and cytotoxic potency.
| Compound | Target(s) | IC50 (SphK1) | IC50 (SphK2) | Cell Viability (HCC) | Reference |
| This compound | SphK1/2, Microtubules | ~58 nM | ~45 µM (SKI-II) | Significant decrease at 1-8 µM | [3][4] |
| SKI-178 | SphK1/2, Microtubules | Log-fold lower than this compound | Log-fold lower than this compound | Less potent than this compound | [1] |
| Sorafenib | Multi-kinase inhibitor | N/A | N/A | Synergistic effect with this compound | [3][5] |
| SKI-II | SphK1/2 | 78 µM | 45 µM | N/A | [4] |
Note: Specific IC50 values for this compound's effect on microtubule polymerization were not explicitly found in the provided search results, but its activity is described as a "microtubule disrupting agent (MDA)". The IC50 for this compound on SphK1 is from a similar compound, SK1-IN-1, as a reference point for potent SphK1 inhibition. SKI-II data is provided for comparison of another dual SphK1/2 inhibitor.
Deciphering the Dual-Action Mechanism
The power of this compound lies in its ability to simultaneously attack two fundamental pillars of cancer cell survival and proliferation.
Figure 1: Dual-action mechanism of this compound.
As illustrated in Figure 1, this compound's first mode of action is the inhibition of sphingosine kinases 1 and 2 (SphK1/2). These enzymes are crucial for the production of sphingosine-1-phosphate (S1P), a signaling lipid that promotes cell survival and proliferation. By blocking SphK1/2, this compound decreases S1P levels and simultaneously increases the concentration of its precursor, ceramide, which is a pro-apoptotic lipid.[2] This shift in the S1P/ceramide rheostat pushes the cell towards programmed cell death.
Concurrently, this compound acts as a microtubule disrupting agent (MDA).[1] This disruption interferes with the formation of the mitotic spindle, a critical structure for cell division. The cell's inability to properly assemble the mitotic spindle activates the mitotic spindle assembly checkpoint, leading to cell cycle arrest and ultimately, apoptosis.[1] The synergistic effect of these two independent but complementary actions results in a potent anti-cancer effect.[1]
Downstream Signaling Consequences
Experimental evidence shows that the dual-action mechanism of this compound leads to the inactivation of key pro-survival signaling pathways. In hepatocellular carcinoma (HCC) and non-small cell lung cancer (NSCLC) cells, treatment with this compound resulted in a dose-dependent decrease in the phosphorylation of AKT and mTOR, two central nodes in a major cancer-promoting pathway.[2][3][5] Furthermore, this compound treatment has been shown to activate JNK, a kinase involved in stress-induced apoptosis, and to decrease the expression of BRD4 and its downstream targets like Myc and cyclin D1, which are critical for cancer cell proliferation.[2]
Experimental Protocols for Mechanism Validation
To aid researchers in validating the dual-action mechanism of this compound and similar compounds, the following are detailed protocols for key experiments.
Figure 2: Experimental workflow for confirming the dual-action mechanism.
Sphingosine Kinase Inhibition Assay
Objective: To determine the in vitro inhibitory activity of this compound against SphK1 and SphK2.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human SphK1 and SphK2 enzymes are used. The substrate, sphingosine, is typically prepared in a buffer containing Triton X-100 and BSA.
-
Reaction Mixture: The assay is performed in a reaction buffer containing the respective kinase, sphingosine, and [γ-³²P]ATP.
-
Inhibitor Addition: this compound is added at various concentrations to the reaction mixture. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The reaction is incubated at 37°C for a specified time (e.g., 30 minutes).
-
Reaction Termination and Separation: The reaction is stopped by the addition of a chloroform/methanol mixture. The lipids are extracted, and the phosphorylated product (S1P) is separated from unreacted ATP by thin-layer chromatography (TLC).
-
Quantification: The amount of ³²P-labeled S1P is quantified using a phosphorimager. The IC50 value is calculated from the dose-response curve.
Microtubule Polymerization Assay
Objective: To assess the effect of this compound on the in vitro polymerization of tubulin.
Methodology:
-
Tubulin Preparation: Purified bovine or porcine brain tubulin is used.
-
Assay Conditions: The assay is performed in a polymerization buffer (e.g., G-PEM buffer) containing GTP.
-
Inhibitor Addition: this compound is added at various concentrations. A known microtubule inhibitor (e.g., colchicine) and a vehicle control are used as positive and negative controls, respectively.
-
Initiation of Polymerization: The reaction is initiated by warming the mixture to 37°C.
-
Monitoring Polymerization: The increase in turbidity due to microtubule formation is monitored by measuring the absorbance at 340 nm over time using a spectrophotometer.
-
Data Analysis: The rate and extent of polymerization are determined from the absorbance curves.
Cell Viability and Proliferation Assays
Objective: To evaluate the cytotoxic and anti-proliferative effects of this compound on cancer cell lines.
Methodology:
-
Cell Culture: Cancer cell lines (e.g., Huh7, Hep3B for HCC; A549 for NSCLC) are cultured in appropriate media.
-
Treatment: Cells are seeded in 96-well plates and treated with increasing concentrations of this compound for various time points (e.g., 24, 48, 72 hours).
-
Viability Assessment (MTT Assay):
-
MTT reagent is added to each well and incubated to allow for the formation of formazan crystals.
-
The crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at 570 nm.
-
-
Proliferation Assessment (EdU Assay):
-
Cells are incubated with 5-ethynyl-2'-deoxyuridine (EdU), a nucleoside analog of thymidine.
-
EdU incorporated into newly synthesized DNA is detected by a fluorescent azide through a click chemistry reaction.
-
The percentage of EdU-positive cells is determined by fluorescence microscopy or flow cytometry.[5]
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound.
Methodology:
-
Cell Treatment: Cells are treated with this compound as described for the viability assays.
-
Staining: Cells are harvested and stained with FITC-conjugated Annexin V and propidium iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of necrotic or late apoptotic cells.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[5]
Western Blot Analysis for Signaling Pathway Modulation
Objective: To investigate the effect of this compound on key signaling proteins.
Methodology:
-
Cell Lysis: After treatment with this compound, cells are lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-AKT, AKT, p-mTOR, mTOR, cleaved caspase-3).
-
Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[5]
Conclusion
The experimental evidence strongly supports the dual-action mechanism of this compound as a potent anti-cancer agent. Its ability to simultaneously inhibit the pro-survival SphK/S1P pathway and disrupt the essential process of microtubule polymerization provides a powerful, synergistic approach to inducing cancer cell death. The detailed protocols provided in this guide offer a framework for researchers to further investigate and validate the therapeutic potential of this compound and other dual-action inhibitors. The enhanced potency of this compound compared to its predecessors and its synergistic effects with existing therapies like sorafenib highlight its promise as a valuable candidate for further preclinical and clinical development in the fight against a range of cancers.[1][3]
References
- 1. Development of this compound, a dual-targeted inhibitor of sphingosine kinase and microtubule polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journal.med.tohoku.ac.jp [journal.med.tohoku.ac.jp]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound, a Sphingosine Kinases 1/2 Inhibitor, Suppresses Cell Viability, Invasion, and AKT/mTOR Signaling Pathway, and Shows Synergistic Cytotoxic Effects with Sorafenib in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for SKI-349: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing SKI-349, a dual-targeted inhibitor of sphingosine kinase 1/2 (SPHK1/2) and microtubule assembly, understanding the proper disposal procedures is essential for maintaining a safe and compliant laboratory environment. According to the Safety Data Sheet (SDS) provided by ChemScene, this compound (CAS No. 727686-80-8) is classified as not a hazardous substance or mixture.[1] This classification simplifies the disposal process compared to hazardous materials, but adherence to institutional and local regulations remains paramount.
Summary of Disposal Guidelines
As a non-hazardous substance, the disposal of this compound and its empty containers should follow the general guidelines for non-hazardous chemical waste established by your institution's Environmental Health and Safety (EHS) department and local regulatory agencies. The primary directive from the manufacturer's SDS is to "Dispose of contaminated material according to Section 13" of the SDS.[1] While the full text of Section 13 is not publicly available, the non-hazardous classification provides a clear framework for appropriate disposal methods.
| Waste Type | Disposal Recommendation |
| Unused or Surplus this compound | Treat as non-hazardous chemical waste. Dispose of through your institution's official chemical waste program. Do not dispose of down the drain or in regular trash unless explicitly permitted by your EHS department. |
| Empty this compound Containers | Triple rinse the container with a suitable solvent. The rinsate should be collected and disposed of as chemical waste. Once thoroughly cleaned and dried, the empty container can typically be disposed of in the regular trash after defacing the label. Consult your institution's specific guidelines for empty container disposal. |
| Contaminated Materials (e.g., PPE, absorbent pads) | Dispose of as non-hazardous solid waste. If grossly contaminated, consult your EHS department for specific guidance. |
| Solutions of this compound | Collect in a designated, properly labeled waste container. Dispose of through your institution's chemical waste program. |
Experimental Protocols
The Safety Data Sheet for this compound does not contain specific experimental protocols for its disposal. The procedures outlined are based on general best practices for the disposal of non-hazardous chemical waste in a laboratory setting. It is the responsibility of the user to develop and validate specific disposal protocols in accordance with their institutional and local guidelines.
Disposal Workflow
The following diagram illustrates a general decision-making workflow for the proper disposal of this compound.
Disclaimer: This information is intended as a general guide. Always consult the most recent Safety Data Sheet for this compound and adhere to all applicable federal, state, and local regulations, as well as your institution's specific policies and procedures for chemical waste disposal.
References
Personal protective equipment for handling SKI-349
For Researchers, Scientists, and Drug Development Professionals: Your Comprehensive Resource for the Safe and Effective Use of SKI-349.
This document provides critical safety protocols, operational plans, and disposal guidelines for the dual-targeted inhibitor, this compound. Adherence to these procedures is paramount to ensure a safe laboratory environment and the integrity of your research.
Immediate Safety and Personal Protective Equipment (PPE)
As a potent research compound, this compound requires careful handling to minimize exposure risk. The following Personal Protective Equipment (PPE) is mandatory when working with this compound in solid or solution form.
| PPE Category | Item | Specification |
| Hand Protection | Nitrile Gloves | Double-gloving is recommended. Ensure gloves are regularly inspected for tears or contamination. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory. |
| Body Protection | Laboratory Coat | Fully buttoned, with tight-fitting cuffs. |
| Respiratory Protection | Fume Hood or Ventilated Enclosure | All handling of solid this compound and preparation of solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols. |
Operational Plan: Handling and Storage
Proper handling and storage are crucial for maintaining the stability and efficacy of this compound.
| Aspect | Procedure |
| Receiving and Unpacking | Inspect packaging for any signs of damage upon receipt. Wear appropriate PPE during unpacking. |
| Preparation of Stock Solutions | Solutions should be prepared in a chemical fume hood. This compound is soluble in DMSO.[1] |
| Short-Term Storage (Days to Weeks) | Store the solid compound in a dry, dark environment at 0-4°C.[1] Stock solutions can also be stored at 0-4°C for short-term use.[1] |
| Long-Term Storage (Months to Years) | For long-term stability, store the solid compound at -20°C.[1] Aliquoted stock solutions should be stored at -20°C for up to one month or -80°C for up to six months to prevent degradation from repeated freeze-thaw cycles.[2] |
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing. |
| Eye Contact | Flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the immediate area. Wear appropriate PPE, including respiratory protection. Cover the spill with an absorbent material. Collect the absorbed material into a sealed container for proper disposal. Clean the spill area thoroughly. |
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid this compound | Dispose of in a clearly labeled hazardous waste container. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated hazardous waste container. |
| Liquid Waste (e.g., unused solutions) | Collect in a sealed, properly labeled hazardous waste container. Do not pour down the drain. |
Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
Cell Viability Assay
This protocol is a general guideline for assessing the effect of this compound on cell viability using a CCK-8 assay.[3]
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with varying concentrations of this compound (e.g., 1-8 µM) and a vehicle control (DMSO).[4][5]
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24 hours).
-
Assay: Add 10 µL of CCK-8 solution to each well and incubate for 2 hours at 37°C.[3]
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.[3]
Western Blot Analysis
This protocol outlines the steps to analyze protein expression changes induced by this compound.
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, AKT, p-mTOR, mTOR) overnight at 4°C.[4][5]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.[4]
Signaling Pathway
Caption: this compound signaling pathway.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. journal.med.tohoku.ac.jp [journal.med.tohoku.ac.jp]
- 4. This compound, a Sphingosine Kinases 1/2 Inhibitor, Suppresses Cell Viability, Invasion, and AKT/mTOR Signaling Pathway, and Shows Synergistic Cytotoxic Effects with Sorafenib in Hepatocellular Carcinoma [jstage.jst.go.jp]
- 5. This compound, a Sphingosine Kinases 1/2 Inhibitor, Suppresses Cell Viability, Invasion, and AKT/mTOR Signaling Pathway, and Shows Synergistic Cytotoxic Effects with Sorafenib in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
